molecular formula C8H8BrNO2 B167152 2-amino-2-(4-bromophenyl)acetic Acid CAS No. 129592-99-0

2-amino-2-(4-bromophenyl)acetic Acid

货号: B167152
CAS 编号: 129592-99-0
分子量: 230.06 g/mol
InChI 键: APLQICUORRMFHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-2-(4-bromophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991364
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71079-03-3
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-bromophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-2-(4-bromophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structure, physicochemical characteristics, and safety information. While specific experimental protocols for this exact molecule are not widely published, this guide provides adapted methodologies based on closely related compounds.

Core Chemical Properties and Identifiers

This compound, a non-proteinogenic amino acid, is characterized by a phenyl ring substituted with a bromine atom at the para position, with an amino and a carboxylic acid group attached to the alpha-carbon.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 71079-03-3[1]
Molecular Formula C₈H₈BrNO₂[1]
Synonyms 4-Bromo-DL-phenylglycine, amino(4-bromophenyl)acetic acid[1]
InChI InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[1]
SMILES C1=CC(=CC=C1C(C(=O)O)N)Br[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 230.06 g/mol [1]
Melting Point 273-274 °C[2]
Boiling Point (Predicted) 363.2 ± 32.0 °C at 760 mmHg[2]
Density (Predicted) 1.673 ± 0.06 g/cm³[2]
pKa (Predicted) 1.81 ± 0.10[2]
XLogP3 -1[1]
Appearance White solid[2]

Spectroscopic Data

Table 3: Predicted Spectroscopic Features

SpectroscopyFeatureExpected Range/Value
¹H NMR Aromatic protonsδ 7.0 - 7.6 ppm
α-protonδ 4.5 - 5.0 ppm
Amine and Carboxylic protonsBroad signals, variable shift
¹³C NMR Carbonyl carbonδ 170 - 180 ppm
Aromatic carbonsδ 115 - 140 ppm
α-carbonδ 55 - 65 ppm
IR Spectroscopy O-H stretch (carboxylic acid)2500-3300 cm⁻¹ (broad)
N-H stretch (amine)3200-3500 cm⁻¹
C=O stretch (carboxylic acid)1700-1725 cm⁻¹
C-Br stretch500-600 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z 229/231 (due to Br isotopes)

Biological Activity and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the specific biological activities or the involvement of this compound in cellular signaling pathways. As a non-proteinogenic amino acid, it may act as an enzyme inhibitor or a building block in peptide synthesis, but further research is required to elucidate its biological role.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not extensively reported. The following methodologies are adapted from established procedures for the synthesis and analysis of the closely related compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, and are provided as a guide for researchers.

Proposed Synthesis via Strecker Reaction

A plausible synthetic route to this compound is the Strecker synthesis. This classical method for amino acid synthesis involves a one-pot reaction of an aldehyde, ammonia, and cyanide.

Materials:

  • 4-bromobenzaldehyde

  • Ammonium chloride

  • Sodium cyanide

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Dissolve 4-bromobenzaldehyde in a suitable solvent, such as methanol.

  • Add an aqueous solution of ammonium chloride and sodium cyanide to the aldehyde solution.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting α-aminonitrile is isolated.

  • Hydrolyze the α-aminonitrile by refluxing with a strong acid, such as 6 M hydrochloric acid, for several hours.

  • After hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

A logical workflow for the proposed synthesis of this compound.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis and purity assessment of this compound. A reversed-phase method would be appropriate for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the compound in the mobile phase.

  • Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Equilibrate the HPLC column with the initial mobile phase composition.

  • Inject the standard and sample solutions.

  • Analyze the resulting chromatograms for retention time and peak purity to determine the identity and purity of the compound.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Injection Injection Sample_Prep->Injection HPLC_System HPLC System (C18 Column) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection (220 nm) Separation->Detection Data_Analysis Data Analysis (Purity & Quantification) Detection->Data_Analysis

A generalized workflow for the HPLC analysis of this compound.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 4: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This technical guide consolidates the available chemical and physical data for this compound. While there are gaps in the literature regarding its biological activity and validated experimental protocols, the information and adapted methodologies provided herein offer a solid foundation for researchers and professionals working with this compound. Further investigation is warranted to fully characterize its spectroscopic properties and to explore its potential biological roles.

References

An In-depth Technical Guide to the Structure Elucidation of (R)-2-(4-Bromophenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(4-bromophenyl)glycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development, serving as a chiral building block for the synthesis of various pharmaceutical agents. Its precise three-dimensional structure and purity are critical for its function and efficacy in target applications. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of (R)-2-(4-bromophenyl)glycine. The guide details the expected outcomes from key analytical techniques, including spectroscopy (NMR, IR, Mass Spectrometry), chromatography, and polarimetry. Detailed experimental protocols and data analysis workflows are presented to aid researchers in the verification of this compound's identity, purity, and stereochemistry.

Chemical Structure and Properties

(R)-2-(4-bromophenyl)glycine, also known as D-4-bromophenylglycine, is an amino acid derivative characterized by a bromine-substituted phenyl group attached to the alpha-carbon of glycine.

Chemical Structure:

Table 1: General Properties of (R)-2-(4-Bromophenyl)glycine [1]

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
CAS Number 1260220-71-0
Appearance White to off-white crystalline powder (predicted)
Melting Point Not available
Solubility Sparingly soluble in water, soluble in dilute acids and bases (predicted)

Spectroscopic and Analytical Data

The following sections detail the expected spectroscopic and analytical data for (R)-2-(4-bromophenyl)glycine. Note: As of the last update, specific experimental data for this compound is not widely available in public databases. The data presented below is based on analogous compounds and theoretical predictions and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for (R)-2-(4-Bromophenyl)glycine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5Doublet2HAromatic protons (ortho to Br)
~7.3Doublet2HAromatic protons (meta to Br)
~5.0Singlet1Hα-CH
Broad SignalSinglet2H-NH₂
Broad SignalSinglet1H-COOH

Table 3: Predicted ¹³C NMR Spectral Data for (R)-2-(4-Bromophenyl)glycine

Chemical Shift (δ) ppmAssignment
~175-COOH
~138Aromatic C-Br
~132Aromatic CH (ortho to Br)
~129Aromatic CH (meta to Br)
~122Aromatic C (ipso to CH)
~58α-CH
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for (R)-2-(4-Bromophenyl)glycine

Wavenumber (cm⁻¹)IntensityAssignment
3400-3000Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine)
3030MediumAromatic C-H stretch
2950MediumAliphatic C-H stretch
1710StrongC=O stretch (carboxylic acid)
1600, 1480Medium-StrongAromatic C=C stretch
1580MediumN-H bend (amine)
1070StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for (R)-2-(4-Bromophenyl)glycine

m/z ValueInterpretation
230/232[M+H]⁺ molecular ion peak (presence of Br isotope pattern)
185/187[M-COOH]⁺ fragment (loss of carboxylic acid group)
106[C₇H₆Br]⁺ fragment
Chiral Analysis

Confirmation of the (R)-enantiomer requires chiral-specific analytical techniques.

Table 6: Expected Chiral Analysis Data for (R)-2-(4-Bromophenyl)glycine

TechniqueExpected Result
Chiral HPLC Single peak corresponding to the (R)-enantiomer when compared to a racemic standard.
Polarimetry A specific optical rotation value (sign and magnitude are solvent and concentration-dependent).

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required for the structure elucidation of (R)-2-(4-bromophenyl)glycine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₈H₈BrNO₂. Analyze the isotopic pattern for the presence of bromine.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio should be optimized.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength where the phenyl group absorbs (e.g., 220 nm).

  • Analysis: Inject a racemic standard of 2-(4-bromophenyl)glycine to determine the retention times of both enantiomers. Inject the sample to confirm the presence of a single peak corresponding to the (R)-enantiomer.

Polarimetry
  • Sample Preparation: Prepare a solution of the sample of known concentration in a suitable solvent (e.g., 1 M HCl).

  • Measurement:

    • Instrument: Polarimeter.

    • Light Source: Sodium D-line (589 nm).

    • Path Length: Use a cell of known path length (e.g., 1 dm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the structure elucidation process.

Structure_Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_structure_confirmation Structure Confirmation cluster_chiral_analysis Chiral Analysis cluster_final_elucidation Final Structure Elucidation Sample Sample Physical_Properties Physical Properties (Appearance, Solubility) Sample->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Polarimetry Polarimetry Sample->Polarimetry Proposed_Structure Propose Structure NMR->Proposed_Structure IR->Proposed_Structure MS->Proposed_Structure Final_Structure Final Structure (R)-2-(4-Bromophenyl)glycine Proposed_Structure->Final_Structure Chiral_HPLC->Final_Structure Polarimetry->Final_Structure

Caption: Overall workflow for the structure elucidation of (R)-2-(4-Bromophenyl)glycine.

Data_Integration_Workflow Data_Sources ¹H NMR ¹³C NMR FT-IR HRMS Chiral HPLC Polarimetry Interpretation Connectivity (NMR) Functional Groups (IR) Molecular Formula (HRMS) Enantiomeric Purity (HPLC) Optical Activity (Polarimetry) Data_Sources->Interpretation Data Analysis Structure_Confirmation {Confirmation of (R)-2-(4-Bromophenyl)glycine} Interpretation->Structure_Confirmation Integration

Caption: Logical relationship for integrating analytical data to confirm the final structure.

Conclusion

The comprehensive structure elucidation of (R)-2-(4-bromophenyl)glycine requires a multi-faceted analytical approach. By systematically applying NMR and IR spectroscopy, mass spectrometry, and chiral analysis techniques as detailed in this guide, researchers can confidently verify the identity, purity, and stereochemistry of this important chiral building block. The provided protocols and expected data serve as a valuable resource for quality control and research and development in the pharmaceutical industry. It is imperative that experimental data be acquired and carefully interpreted to confirm the predicted values and ensure the material's suitability for its intended application.

References

An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 71079-03-3

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid that serves as a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, chiral resolution, and analytical characterization.

Physicochemical and Safety Data

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 71079-03-3[1]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
Melting Point 273-274 °C[3]
Boiling Point (Predicted) 363.2 ± 32.0 °C[3]
Density (Predicted) 1.673 ± 0.06 g/cm³[3]
pKa (Predicted) 1.81 ± 0.10[4]

Table 2: Safety Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

GHS classification information is based on notifications to the ECHA C&L Inventory.

Synthesis and Chiral Resolution

The synthesis of this compound typically proceeds via a racemic route, followed by chiral resolution to isolate the desired enantiomer. The Strecker synthesis is a common and adaptable method for producing the racemic mixture.

Experimental Protocol: Racemic Synthesis via Strecker Reaction

This protocol is a generalized procedure based on the well-established Strecker synthesis of α-amino acids.

Materials:

  • 4-bromobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Imine Formation: In a suitable reaction vessel, dissolve 4-bromobenzaldehyde in methanol. Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • α-Aminonitrile Formation: The initial reaction forms an intermediate α-aminonitrile, which may precipitate from the solution.

  • Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This can be achieved by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux for several hours. Alternatively, basic hydrolysis can be performed using a solution of sodium hydroxide.

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled. The pH is then carefully adjusted to the isoelectric point of this compound, which will cause the product to precipitate out of the solution. The solid product is collected by filtration, washed with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove organic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

G Generalized Strecker Synthesis Workflow start Start reagents 4-bromobenzaldehyde Ammonium Chloride Sodium Cyanide start->reagents reaction1 Imine and α-Aminonitrile Formation (Methanol/Water, Room Temp) reagents->reaction1 hydrolysis Hydrolysis (Acid or Base, Reflux) reaction1->hydrolysis neutralization pH Adjustment to Isoelectric Point hydrolysis->neutralization precipitation Precipitation of Racemic Amino Acid neutralization->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification end Racemic this compound purification->end

Caption: Generalized workflow for the Strecker synthesis.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for separating the enantiomers of racemic this compound.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-brucine, or a chiral amine)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture with water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Salt Formation: Dissolve the racemic amino acid in a suitable solvent, heating if necessary. In a separate flask, dissolve the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amino acid solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce the crystallization of one of the diastereomeric salts. The choice of solvent is crucial, as it should provide a significant solubility difference between the two diastereomeric salts.[5]

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the crystallized salt can be improved by recrystallization.[5]

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free, enantiomerically enriched amino acid.[5]

  • Final Isolation: Collect the precipitated enantiomer by filtration, wash with cold water, and dry under vacuum. The other enantiomer can often be recovered from the mother liquor.

G Chiral Resolution Workflow start Racemic Amino Acid reaction1 Diastereomeric Salt Formation (in suitable solvent) start->reaction1 reagents Chiral Resolving Agent (e.g., Tartaric Acid) reagents->reaction1 crystallization Fractional Crystallization (Isolation of one diastereomer) reaction1->crystallization hydrolysis Liberation of Enantiomer (pH adjustment) crystallization->hydrolysis mother_liquor Mother Liquor (Contains other diastereomer) crystallization->mother_liquor filtration Filtration and Washing hydrolysis->filtration end Enantiomerically Pure Amino Acid filtration->end

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and enantiomeric excess of this compound.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general framework for the chiral HPLC analysis of this compound. Method development will be necessary to optimize the separation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a Pirkle-type column like (R,R) Whelk-O1, or a polysaccharide-based column)[6]

  • Mobile phase solvents (e.g., n-hexane, ethanol, trifluoroacetic acid, isopropyl amine)[6]

  • Sample of this compound

Procedure:

  • Sample Preparation: Prepare a stock solution of the amino acid sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation Setup:

    • Column: Install the chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations could be a mixture of n-hexane and ethanol with small amounts of additives like trifluoroacetic acid (TFA) and a basic modifier like isopropyl amine to improve peak shape and resolution.[6]

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Detection: Set the UV detector to a wavelength where the phenyl ring has strong absorbance (e.g., 220 nm).

  • Analysis: Inject a standard volume of the prepared sample (e.g., 10 µL). Record the chromatogram. The two enantiomers should elute as separate peaks.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

G Chiral HPLC Analysis Workflow start Start sample_prep Sample Preparation (Dissolve and Filter) start->sample_prep injection Sample Injection sample_prep->injection hplc_setup HPLC System Setup (Chiral Column, Mobile Phase) hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, % ee Calculation) detection->data_analysis end Results data_analysis->end

Caption: General workflow for chiral HPLC analysis.

Applications in Drug Development

While this compound itself may not be a therapeutic agent, it serves as a crucial scaffold for the synthesis of biologically active molecules. The 4-bromophenyl moiety is a common feature in various pharmaceutical compounds. For instance, derivatives of 2-amino-4-(4-bromophenyl)-1,3-thiazole have shown antimicrobial activity.[7] Furthermore, the related 4-bromophenylacetic acid is a known growth inhibitory substance. A notable example of a 4-bromophenyl-containing drug is SC-558, a potent and highly selective COX-2 inhibitor.[8] This highlights the potential of using this compound as a starting material for developing novel enzyme inhibitors and other therapeutic agents.

G Role in Drug Discovery scaffold This compound (Chiral Building Block) synthesis Chemical Synthesis and Modification scaffold->synthesis derivatives Novel Chemical Entities (e.g., Thiazole Derivatives, Amides) synthesis->derivatives screening Biological Screening (e.g., Enzyme Assays) derivatives->screening inhibitor Enzyme Inhibitors (e.g., COX-2 Inhibitors) screening->inhibitor drug_dev Lead Optimization and Drug Development inhibitor->drug_dev

Caption: Conceptual pathway from building block to drug candidate.

References

Spectroscopic Profile of 2-amino-2-(4-bromophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide combines expected values derived from spectroscopic principles and data from analogous compounds with general experimental protocols.

Introduction

This compound is a derivative of phenylglycine, featuring a bromine atom at the para position of the phenyl ring. This structural modification can significantly influence the biological activity and pharmacokinetic properties of molecules incorporating this scaffold. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. The molecular formula for this compound is C₈H₈BrNO₂ and its molecular weight is 230.06 g/mol .[1][2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. These values are based on established principles of spectroscopy and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5Doublet2HAromatic (ortho to Br)
~7.3Doublet2HAromatic (meta to Br)
~5.0Singlet1Hα-CH
VariableBroad Singlet2H-NH₂
VariableBroad Singlet1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~173C=O (Carboxyl)
~138Aromatic (C-Br)
~132Aromatic (CH)
~129Aromatic (CH)
~122Aromatic C (ipso to Cα)
~57α-C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic acid)
3300-3000MediumN-H stretch (Amine)
3100-3000MediumAromatic C-H stretch
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1590MediumN-H bend (Amine)
~1070StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z RatioRelative IntensityAssignment
229/231High[M]⁺, Molecular ion (with ⁷⁹Br/⁸¹Br isotope pattern)
184/186Medium[M-COOH]⁺, Loss of carboxyl group
104Medium[C₇H₆Br]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Due to the zwitterionic nature of amino acids, they often exhibit poor solubility in common NMR solvents like chloroform-d (CDCl₃). A more suitable solvent would be dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). If using D₂O, be aware that the labile amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with deuterium and will not be observed in the ¹H NMR spectrum.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating a solid sample to induce sublimation.

  • Ionization:

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_data Chemical Shifts, Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data m/z Ratios, Fragmentation Pattern MS->MS_data Conclusion Structural Elucidation & Purity Assessment NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility Profile of 2-amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-2-(4-bromophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available physicochemical data, outlines principles governing its solubility, and provides detailed experimental protocols for solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂PubChem[1]
Molecular Weight 230.06 g/mol PubChem[1], Santa Cruz Biotechnology[2]
CAS Number 71079-03-3ChemicalBook[3]
Melting Point 273-274 °CECHEMI[4]
Density 1.7±0.1 g/cm³ECHEMI[4]
Polar Surface Area 63.3 ŲPubChem[1]

Solubility Profile

Qualitative Solubility:

The expected qualitative solubility of this compound in different classes of solvents is outlined in Table 2.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Aqueous (Neutral) WaterLowAt its isoelectric point (pI), the net charge is zero, leading to minimal solubility in water.[5]
Aqueous (Acidic) Dilute HClSolubleBelow the pI, the amino group is protonated (forming -NH₃⁺), increasing polarity and solubility.[5]
Aqueous (Basic) Dilute NaOHSolubleAbove the pI, the carboxylic acid group is deprotonated (forming -COO⁻), increasing polarity and solubility.[5]
Polar Protic Solvents Methanol, EthanolSparingly Soluble to SolubleThe polar -OH group can interact with the polar functional groups of the amino acid.[6]
Polar Aprotic Solvents DMSO, DMFLikely SolubleThese solvents can solvate both the charged and polar parts of the molecule.
Non-polar Solvents Hexane, TolueneInsolubleThe non-polar solvent cannot effectively solvate the polar and charged functional groups.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including formulation development and process chemistry. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

  • Phase Separation:

    • Allow the suspension to settle. Subsequently, separate the saturated solution from the excess solid by filtration or centrifugation. Care must be taken to avoid any undissolved solid from contaminating the saturated solution.

  • Quantification:

    • Accurately dilute a known volume of the saturated solution.

    • Determine the concentration of the dissolved solute using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve with standard solutions of known concentrations should be prepared for accurate quantification.[7]

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The logical flow of the shake-flask method for solubility determination is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid to solvent B Agitate at constant temperature A->B C Filter or centrifuge B->C D Dilute saturated solution C->D E Analyze by HPLC or UV-Vis D->E F Calculate solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

This guide provides a foundational understanding of the solubility profile of this compound. For specific applications, it is highly recommended to experimentally determine the solubility in the relevant solvent systems using standardized protocols such as the one described.

References

Synthesis of 2-amino-2-(4-bromophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2-amino-2-(4-bromophenyl)acetic acid, a valuable amino acid derivative for research and development in pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of this compound, also known as 4-bromophenylglycine, is most commonly achieved through two well-established methodologies: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways utilize 4-bromobenzaldehyde as the starting material.

1. Strecker Synthesis: This classic method for α-amino acid synthesis involves a one-pot, three-component reaction between an aldehyde, ammonia, and a cyanide source.[1] The initial product is an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[2][3]

2. Bucherer-Bergs Reaction: This route proceeds via a hydantoin intermediate.[4] 4-bromobenzaldehyde is reacted with a cyanide salt and ammonium carbonate to form 5-(4-bromophenyl)hydantoin. This intermediate is then hydrolyzed to yield this compound.[4]

Data Presentation

The following tables summarize the key physical, chemical, and spectral data for the target compound and its starting material.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [5][6]
CAS Number 71079-03-3[5][6]
Melting Point 273-274 °C[7]
Appearance White to off-white crystalline powder
Solubility Soluble in acidic and basic aqueous solutions

Table 2: Spectral Data for this compound

Spectroscopy Data
¹H NMR Predicted chemical shifts will be similar to analogous compounds, with aromatic protons in the range of 7.0-7.6 ppm and the α-proton around 4.5-5.0 ppm.
¹³C NMR Predicted signals for the carboxylic acid carbon (~175 ppm), aromatic carbons (120-140 ppm), and the α-carbon (~55 ppm).
IR (Infrared) Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-Br bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Table 3: Properties of the Key Starting Material: 4-Bromobenzaldehyde

PropertyValue
Molecular Formula C₇H₅BrO
Molecular Weight 185.02 g/mol [8]
CAS Number 1122-91-4
Melting Point 55-60 °C[8]
Boiling Point 224-226 °C[8]
Appearance White to off-white crystalline solid[8]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Strecker and Bucherer-Bergs pathways.

Protocol 1: Strecker Synthesis of this compound

This two-step procedure involves the formation of an α-aminonitrile followed by its hydrolysis.

Step 1: Synthesis of 2-amino-2-(4-bromophenyl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents:

    • 4-bromobenzaldehyde (1.0 eq)

    • Ammonium chloride (1.2 eq)

    • Sodium cyanide (1.2 eq)

    • Methanol and Water (as solvent)

  • Procedure: a. Dissolve 4-bromobenzaldehyde in methanol in the round-bottom flask and cool the mixture in an ice bath. b. In a separate beaker, prepare a solution of ammonium chloride in aqueous ammonia and add it to the cooled aldehyde solution. c. Prepare an aqueous solution of sodium cyanide and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. e. The resulting precipitate of 2-amino-2-(4-bromophenyl)acetonitrile is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis of 2-amino-2-(4-bromophenyl)acetonitrile

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser.

  • Reagents:

    • 2-amino-2-(4-bromophenyl)acetonitrile (from Step 1)

    • Concentrated Hydrochloric Acid

  • Procedure: a. Place the α-aminonitrile in the flask and add an excess of concentrated hydrochloric acid. b. Heat the mixture to reflux for 4-6 hours. c. After cooling, the precipitated crude amino acid hydrochloride is collected by filtration. d. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (approximately pH 5-6) with a base (e.g., aqueous ammonia). e. The precipitated this compound is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Protocol 2: Bucherer-Bergs Synthesis of this compound

This method involves the formation and subsequent hydrolysis of a hydantoin intermediate.

Step 1: Synthesis of 5-(4-bromophenyl)hydantoin

  • Reaction Setup: In a sealed pressure vessel or a round-bottom flask with a reflux condenser, place a magnetic stirrer.

  • Reagents:

    • 4-bromobenzaldehyde (1.0 eq)

    • Potassium cyanide (2.0 eq)[4]

    • Ammonium carbonate (2.0 eq)[4]

    • Ethanol and Water (as solvent)

  • Procedure: a. Combine 4-bromobenzaldehyde, potassium cyanide, and ammonium carbonate in an aqueous ethanol solution. b. Heat the mixture to 80-100 °C for several hours.[4] c. Upon cooling, the 5-(4-bromophenyl)hydantoin will precipitate. d. Collect the solid by filtration, wash with water, and recrystallize from ethanol/water.[4]

Step 2: Hydrolysis of 5-(4-bromophenyl)hydantoin

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser.

  • Reagents:

    • 5-(4-bromophenyl)hydantoin (from Step 1)

    • Sodium hydroxide or Hydrochloric acid

  • Procedure: a. Suspend the hydantoin in an aqueous solution of a strong base (e.g., 2 M NaOH) or a strong acid (e.g., 6 M HCl). b. Heat the mixture to reflux for 12-24 hours. c. After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid (pH 5-6) to precipitate the product. d. Collect the this compound by filtration, wash with cold water, and dry.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Strecker_Synthesis Ammonia Ammonia Iminium_Ion Iminium Ion Intermediate Cyanide Cyanide Aminonitrile 2-amino-2-(4-bromophenyl)acetonitrile Iminium_Ion->Aminonitrile + Cyanide Amino_Acid This compound Aminonitrile->Amino_Acid Hydrolysis (H3O+)

Caption: Strecker Synthesis Pathway for this compound.

Bucherer_Bergs_Synthesis Reagents KCN, (NH4)2CO3 Hydantoin 5-(4-bromophenyl)hydantoin Amino_Acid This compound Hydantoin->Amino_Acid Hydrolysis (Acid or Base)

Caption: Bucherer-Bergs Reaction Pathway for this compound.

References

An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound and Its Significance

This compound is a non-proteinogenic α-amino acid. The presence of the bromine atom on the phenyl ring significantly influences its chemical reactivity and biological properties, making it a valuable scaffold in medicinal chemistry. Its derivatives have garnered attention for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The chirality of the α-carbon is a critical determinant of its biological utility, with different enantiomers often exhibiting distinct pharmacological profiles.

Synthesis of this compound and Key Derivatives

The synthesis of the core compound and its derivatives can be achieved through various established and novel chemical methodologies.

Synthesis of Racemic this compound

A common method for preparing the racemic mixture is the Strecker synthesis.

Experimental Protocol: Generalized Strecker Synthesis

  • Reaction: 4-bromobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent, such as a mixture of water and methanol.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic this compound.

  • Purification: The final product is purified by recrystallization.

Chiral Resolution

The separation of enantiomers is crucial for evaluating their specific biological activities. Enzymatic kinetic resolution is a widely used method.

Experimental Protocol: Enzymatic Kinetic Resolution of N-acetyl-4-bromophenylglycine (Conceptual)

  • N-Acetylation: The racemic this compound is first N-acetylated using acetic anhydride.

  • Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from one enantiomer, leaving the other N-acetylated enantiomer unreacted.

  • Separation: The resulting mixture of the free amino acid and the N-acetylated amino acid can be separated based on their differing solubility properties.

  • Deacetylation: The isolated N-acetylated amino acid is then chemically hydrolyzed to yield the pure enantiomer.

Synthesis of Thiazole Derivatives

Thiazole derivatives of the core compound have shown significant antimicrobial and anticancer activities.

Experimental Protocol: Synthesis of 2-amino-4-(4-bromophenyl)thiazole Derivatives

  • Reaction: A mixture of p-bromophenacyl bromide and thiourea is refluxed in absolute methanol to yield 2-amino-4-(4-bromophenyl)thiazole.[1]

  • Derivatization: The amino group of the resulting thiazole can be further reacted with various electrophiles, such as chloroacetyl chloride, to introduce diverse functionalities.[1]

  • Further Modification: The chloroacetylated derivative can then be reacted with nucleophiles like urea, thiourea, or other amines to generate a library of compounds.[1]

Synthesis of Acetamide Derivatives

Amide derivatives represent another important class with potential biological activities.

Experimental Protocol: Synthesis of 2-amino-2-(4-bromophenyl)acetamide (General Procedure)

  • Activation: this compound is first protected at the amino group (e.g., with a Boc group). The carboxylic acid is then activated, for example, by converting it to an acid chloride or using a coupling agent like DCC or HATU.

  • Amination: The activated carboxylic acid is then reacted with ammonia or an appropriate amine to form the corresponding amide.

  • Deprotection: The protecting group on the amino function is removed under appropriate conditions (e.g., acidic conditions for Boc) to yield the final acetamide derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for various biological activities. The following tables summarize the available quantitative data.

Anticancer Activity
Compound/DerivativeCell LineIC50 (µM)Reference
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleHepG20.137 (µg/mL)[2]
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazoleHepG20.139 (µg/mL)[2]
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(2-aminophenyl)-1,3,4-oxadiazoleMCF-70.179 (µg/mL)[2]
N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivative (4g)A5491.12[3]
N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivative (4h)Bel74020.98[3]
N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivative (4i)HepG21.05[3]
Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-(4-bromophenyl)thiazol-2-amine derivative (p2)S. aureus6.25[4]
4-(4-bromophenyl)thiazol-2-amine derivative (p3)E. coli12.5[4]
4-(4-bromophenyl)thiazol-2-amine derivative (p4)C. albicans25[4]
4-(4-bromophenyl)thiazol-2-amine derivative (p6)A. niger50[4]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (8f)S. aureusModerate Activity[5]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (8f)B. subtilisModerate Activity[5]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many derivatives are still under investigation, some have been shown to interact with key signaling pathways implicated in cancer and inflammation.

EGFR Signaling Pathway

Some quinoline derivatives bearing the 4-bromophenyl moiety have shown potent anticancer activity, suggesting potential interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival.[2]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor 2-amino-2-(4-bromophenyl) acetic acid derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

NRF2 Signaling Pathway

Certain anti-inflammatory effects of related compounds have been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of the cellular antioxidant response.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Proteasome Proteasome Ub->Proteasome Degradation ARE ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription Activator 2-amino-2-(4-bromophenyl) acetic acid analog Activator->Keap1 Inhibits Binding Nrf2_n->ARE Binds

Caption: NRF2 Signaling Pathway Activation.

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and evaluation of this compound derivatives.

General Synthesis and Derivatization Workflow

Synthesis_Workflow Start Starting Materials (e.g., 4-bromobenzaldehyde) Core 2-amino-2-(4-bromophenyl) acetic acid Start->Core Synthesis Protection Protection (e.g., Boc) Core->Protection Derivatization Derivatization (e.g., Amidation, Esterification) Protection->Derivatization Deprotection Deprotection Derivatization->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final Final Derivative Purification->Final

Caption: General Synthesis Workflow.

Biological Evaluation Workflow

Biological_Evaluation_Workflow Compounds Synthesized Derivatives InVitro In Vitro Assays Compounds->InVitro Anticancer Anticancer Screening (e.g., MTT assay) InVitro->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC determination) InVitro->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., COX inhibition) InVitro->AntiInflammatory Lead Lead Compound Identification Anticancer->Lead Antimicrobial->Lead AntiInflammatory->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Toxicity Toxicity Assessment InVivo->Toxicity Efficacy Efficacy Evaluation InVivo->Efficacy Candidate Drug Candidate Toxicity->Candidate Efficacy->Candidate

Caption: Biological Evaluation Workflow.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic versatility of this scaffold allows for the generation of large libraries of analogs for structure-activity relationship (SAR) studies. Future research should focus on elucidating the precise molecular targets and mechanisms of action to guide the rational design of more potent and selective therapeutic agents. Further optimization of lead compounds and comprehensive in vivo evaluation will be critical for translating the potential of this chemical class into clinical applications.

References

An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic acid: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of interest to researchers, scientists, and drug development professionals. This document details its presumptive history, synthetic methodologies, and key analytical data.

Introduction and Historical Context

While the specific historical record of the initial synthesis of this compound is not prominently documented in readily available literature, its discovery can be contextualized within the broader history of amino acid synthesis. The pioneering work on the synthesis of α-amino acids dates back to the mid-19th century with the development of methods like the Strecker synthesis (1850). It is highly probable that this compound was first prepared using a variation of this classical method, likely in the 20th century, as chemists began to explore the synthesis of a wider variety of unnatural amino acids for potential applications in medicinal chemistry and materials science. The introduction of the bromine atom on the phenyl ring would have been of interest for modulating the compound's electronic properties and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrNO₂--INVALID-LINK--[1]
Molecular Weight 230.06 g/mol --INVALID-LINK--[1]
CAS Number 71079-03-3--INVALID-LINK--[2]
Appearance White to off-white crystalline powder--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--[1]

Synthesis and Experimental Protocols

The most probable and widely applicable method for the synthesis of racemic this compound is the Strecker synthesis. This method involves a one-pot, three-component reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Racemic Synthesis via Strecker Reaction

Experimental Protocol:

  • Step 1: Formation of the α-Aminonitrile.

    • In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

    • To this solution, add ammonium chloride (1.2 eq) followed by an aqueous solution of sodium cyanide (1.2 eq) dropwise at 0-5 °C with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The resulting α-amino-α-(4-bromophenyl)acetonitrile may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate after removal of methanol under reduced pressure.

  • Step 2: Hydrolysis to the Amino Acid.

    • The crude α-aminonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

    • Acid Hydrolysis: Reflux the α-aminonitrile in concentrated hydrochloric acid (e.g., 6 M HCl) for 4-8 hours.

    • Base Hydrolysis: Alternatively, reflux the α-aminonitrile in an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

    • After hydrolysis, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable acid or base. This will cause the zwitterionic amino acid to precipitate.

    • Collect the solid product by filtration, wash with cold water and then a small amount of a water-miscible organic solvent like ethanol, and dry under vacuum.

A logical workflow for the Strecker synthesis is depicted in the following diagram:

Strecker_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Formation_of_alpha_Aminonitrile Formation of α-Aminonitrile 4-Bromobenzaldehyde->Formation_of_alpha_Aminonitrile Ammonia Ammonia Ammonia->Formation_of_alpha_Aminonitrile Cyanide Cyanide Cyanide->Formation_of_alpha_Aminonitrile Hydrolysis Hydrolysis Formation_of_alpha_Aminonitrile->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the Strecker synthesis of this compound.

Enantioselective Synthesis

For applications in drug development, the synthesis of enantiomerically pure forms of the amino acid is often required. This can be achieved through chiral resolution of the racemic mixture or by asymmetric synthesis. A common method for resolution is enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution (Conceptual)

  • Step 1: N-Acetylation.

    • The racemic this compound is first N-acetylated using acetic anhydride in a suitable solvent.

  • Step 2: Enzymatic Hydrolysis.

    • The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from one of the enantiomers (e.g., the L-enantiomer), leaving the other N-acetylated enantiomer unreacted.

  • Step 3: Separation.

    • The resulting mixture of the free amino acid and the N-acetylated amino acid can be separated based on their different solubility properties at various pH values.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Peaks and Assignments
¹H NMR (DMSO-d₆)δ ~7.5-7.7 (d, 2H, aromatic protons ortho to Br)δ ~7.3-7.5 (d, 2H, aromatic protons meta to Br)δ ~4.5-4.7 (s, 1H, α-CH)δ ~8.0-9.0 (br s, 2H, -NH₂)δ ~12.0-13.0 (br s, 1H, -COOH)
¹³C NMR (DMSO-d₆)δ ~170-175 (-COOH)δ ~135-140 (aromatic C-Cα)δ ~130-132 (aromatic C-H)δ ~128-130 (aromatic C-H)δ ~120-125 (aromatic C-Br)δ ~55-60 (α-C)
IR (ATR) ~3200-2500 cm⁻¹ (broad, O-H and N-H stretching)~1700-1680 cm⁻¹ (C=O stretching of carboxylic acid)~1610-1580 cm⁻¹ (N-H bending)~1500-1400 cm⁻¹ (aromatic C=C stretching)~1100-1000 cm⁻¹ (C-Br stretching)
Mass Spec (ESI+) m/z = 230.98 [M+H]⁺ (for ⁷⁹Br) and 232.98 [M+H]⁺ (for ⁸¹Br) in an approximate 1:1 ratio.

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI) Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis of the synthesized compound.

Potential Biological Activity and Applications

While there is limited direct research on the biological activity of this compound, studies on structurally similar compounds provide insights into its potential applications.

  • Antimicrobial Potential: Derivatives of [2-amino-4-(4-bromophenyl)-1,3-thiazole] have shown in vitro antimicrobial and antifungal activity. This suggests that the 4-bromophenyl moiety might contribute to antimicrobial properties.

  • Enzyme Inhibition: Research on quinoline derivatives containing a 2-(4-bromophenyl) group has indicated that these compounds can act as microbial DNA-gyrase inhibitors. It is plausible that this compound or its derivatives could be investigated for similar inhibitory activities against bacterial topoisomerases.

  • Pharmaceutical Intermediate: The primary application of this compound is likely as a building block in the synthesis of more complex molecules. The amino acid scaffold, combined with the reactive bromine atom (which can participate in cross-coupling reactions), makes it a versatile intermediate for drug discovery.

A potential, though speculative, signaling pathway that could be investigated based on related compounds is the inhibition of bacterial DNA replication.

DNA_Gyrase_Inhibition Compound This compound (or its derivatives) DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication is essential for Bacterial_Growth_Inhibition Inhibition of Bacterial Growth DNA_Gyrase->Bacterial_Growth_Inhibition inhibition leads to DNA_Replication->Bacterial_Growth_Inhibition

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with potential for further exploration in medicinal chemistry and drug development. While its specific history is not well-documented, its synthesis can be reliably achieved through established methods like the Strecker synthesis. The predicted spectroscopic data provides a basis for its characterization. Future research should focus on the systematic evaluation of its biological activities, particularly its potential as an antimicrobial agent, and its utility as a scaffold for the synthesis of novel therapeutic agents.

References

Unlocking the Potential of 2-Amino-2-(4-bromophenyl)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Avenues for the Non-proteinogenic Amino Acid, 2-Amino-2-(4-bromophenyl)acetic Acid.

Introduction

This compound, also known as 4-bromophenylglycine, is a non-proteinogenic, or "unnatural," amino acid. Its structure, featuring a bromine-substituted phenyl ring attached to the alpha-carbon of glycine, presents a unique scaffold for chemical exploration and drug discovery. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several therapeutic areas. The presence of the halogenated phenyl ring can enhance lipophilicity and metabolic stability, properties often sought in drug candidates. This guide outlines promising research directions, provides detailed experimental protocols for synthesis and biological evaluation, and presents a framework for data analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂PubChem
Molecular Weight 230.06 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 71079-03-3PubChem
Melting Point 273-274 °CECHEMI
Boiling Point (Predicted) 363.2 °C at 760 mmHgECHEMI
Density (Predicted) 1.7 g/cm³ECHEMI

Potential Research Areas and Methodologies

Based on the chemical structure of this compound and the known biological activities of analogous compounds, three primary areas of research are proposed: antimicrobial, anticonvulsant, and neuroprotective applications.

Antimicrobial Activity

The incorporation of halogenated amino acids into peptides is a known strategy to enhance their antimicrobial potency and stability. The bromophenyl moiety of the target compound could contribute to increased hydrophobicity, facilitating interaction with and disruption of microbial cell membranes.

Antimicrobial Screening Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of This compound MIC Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC Test Compound MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine Bactericidal Effect Membrane Membrane Permeability Assay MIC->Membrane Investigate Mechanism Biofilm Biofilm Inhibition Assay MIC->Biofilm Assess Anti-biofilm Activity

Caption: A proposed workflow for the synthesis and antimicrobial evaluation of this compound.

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from aldehydes.

  • Step 1: Imine Formation: 4-bromobenzaldehyde is reacted with ammonia (from a source like ammonium chloride) to form the corresponding imine.

  • Step 2: Aminonitrile Formation: A cyanide source, such as potassium cyanide, is added to the imine, resulting in the formation of an α-aminonitrile.

  • Step 3: Hydrolysis: The α-aminonitrile is hydrolyzed using a strong acid (e.g., HCl) to yield the final product, this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Microbial StrainCompound Concentration (µg/mL)% InhibitionMIC (µg/mL)
Staphylococcus aureus(Range of concentrations)(To be determined)(To be determined)
Escherichia coli(Range of concentrations)(To be determined)(To be determined)
Pseudomonas aeruginosa(Range of concentrations)(To be determined)(To be determined)
Candida albicans(Range of concentrations)(To be determined)(To be determined)
Anticonvulsant Activity

Aryl-amino acid derivatives have been explored for their potential as anticonvulsant agents. The 4-bromophenyl group may interact with neuronal targets to modulate excitability.

Anticonvulsant Evaluation Workflow cluster_synthesis Synthesis cluster_in_vivo In Vivo Screening cluster_neurotoxicity Neurotoxicity Synthesis Synthesis of This compound MES Maximal Electroshock Seizure (MES) Test Synthesis->MES Test Compound scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES->scPTZ Further Evaluation Rotarod Rotarod Test MES->Rotarod Assess Side Effects

Caption: A proposed workflow for the synthesis and in vivo anticonvulsant screening of this compound.

Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used model for generalized tonic-clonic seizures.

  • Animal Preparation: Male mice are used for the experiment. The test compound is administered intraperitoneally (i.p.) at various doses.

  • Electrode Application: Corneal electrodes are placed on the eyes of the mouse.

  • Stimulation: A high-frequency electrical stimulus is delivered.

  • Observation: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this seizure.

  • Data Analysis: The median effective dose (ED₅₀) is calculated.

TestDose (mg/kg, i.p.)Number of Animals Protected / TotalED₅₀ (mg/kg)
MES Test (Range of doses)(To be determined)(To be determined)
scPTZ Test (Range of doses)(To be determined)(To be determined)
Rotarod Test (Neurotoxicity) (Range of doses)(To be determined)TD₅₀ (mg/kg)
Neuroprotective Activity

The structural similarity to other neuroprotective phenylglycine derivatives suggests that this compound could offer protection against neuronal damage in models of neurodegenerative diseases or ischemic injury.

Neuroprotection Assay Workflow cluster_synthesis Synthesis cluster_in_vitro In Vitro Models cluster_mechanism Mechanism of Action Synthesis Synthesis of This compound CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Synthesis->CellCulture Test Compound Toxicity Induce Neurotoxicity (e.g., with H₂O₂ or glutamate) CellCulture->Toxicity Viability Assess Cell Viability (MTT Assay) Toxicity->Viability Evaluate Protection ROS Measure Reactive Oxygen Species (ROS) Viability->ROS Investigate Mechanism Apoptosis Apoptosis Assay (e.g., Caspase-3 activity) Viability->Apoptosis

Caption: A proposed workflow for the in vitro evaluation of the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration.

  • Induction of Neurotoxicity: Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to the cell culture medium.

  • Assessment of Cell Viability: Cell viability is measured using the MTT assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The percentage of cell viability in treated groups is compared to the control group (H₂O₂ alone).

Neurotoxic InsultCompound Concentration (µM)Cell Viability (%)EC₅₀ (µM)
Hydrogen Peroxide (H₂O₂) (Range of concentrations)(To be determined)(To be determined)
Glutamate (Range of concentrations)(To be determined)(To be determined)

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents. The proposed research areas of antimicrobial, anticonvulsant, and neuroprotective activities are based on sound scientific rationale derived from the analysis of its structural features and the activities of related compounds. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate the pharmacological profile of this intriguing molecule. Further exploration of its synthesis, derivatization, and biological evaluation is warranted to unlock its full therapeutic potential.

Methodological & Application

Enantioselective Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 2-amino-2-(4-bromophenyl)acetic acid, a valuable chiral building block in pharmaceutical development. The methodologies outlined below focus on asymmetric Strecker synthesis and enzymatic kinetic resolution, offering pathways to produce enantiomerically enriched forms of this important amino acid derivative.

Overview of Synthetic Strategies

The enantioselective synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the desired enantiomer, required purity, scalability, and available resources. Two prominent and effective methods are:

  • Asymmetric Strecker Synthesis: This classical method for amino acid synthesis is rendered enantioselective through the use of a chiral auxiliary. The three-component reaction of 4-bromobenzaldehyde, a source of ammonia, and a cyanide source in the presence of a chiral amine or auxiliary directs the stereochemical outcome of the reaction, leading to an enantioenriched α-aminonitrile intermediate. Subsequent hydrolysis yields the target chiral amino acid.

  • Enzymatic Kinetic Resolution: This highly selective method utilizes an enzyme to differentiate between the two enantiomers of a racemic mixture. Typically, a racemic N-acyl derivative of this compound is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, enantiomerically pure N-acyl amino acid from the hydrolyzed amino acid.

Quantitative Data Summary

The following table summarizes key quantitative data for the different enantioselective methods described in this guide, allowing for a direct comparison of their efficiencies.

MethodKey Reagents/CatalystSubstrateYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
Asymmetric Strecker Synthesis (S)-α-phenylethylamine (chiral auxiliary), NaCN, NH4Cl4-bromobenzaldehyde58% (for the aminonitrile)Not directly applicable (diastereoselective)>95:5
Enzymatic Kinetic Resolution Penicillin G AcylaseRacemic N-phenylacetyl-4-bromophenylglycine~45% (for the desired enantiomer)>99%Not applicable

Experimental Protocols

Asymmetric Strecker Synthesis using a Chiral Auxiliary

This protocol describes the diastereoselective synthesis of (S,S)-α-[(S)-α-phenylethylamino]-4-bromophenylacetonitrile, which can be subsequently hydrolyzed to afford the (S)-enantiomer of this compound.

Workflow for Asymmetric Strecker Synthesis:

G cluster_0 Strecker Reaction cluster_1 Hydrolysis 4-bromobenzaldehyde 4-bromobenzaldehyde aminonitrile Diastereomerically Enriched alpha-Aminonitrile 4-bromobenzaldehyde->aminonitrile chiral_amine (S)-alpha-phenylethylamine chiral_amine->aminonitrile cyanide NaCN / NH4Cl cyanide->aminonitrile hydrolysis Acid Hydrolysis (e.g., 6M HCl) aminonitrile->hydrolysis final_product (S)-2-amino-2-(4-bromophenyl)acetic acid hydrolysis->final_product G racemic_substrate Racemic N-phenylacetyl- 4-bromophenylglycine enzyme Penicillin G Acylase racemic_substrate->enzyme separation Separation enzyme->separation hydrolyzed (S)-4-bromophenylglycine separation->hydrolyzed unreacted (R)-N-phenylacetyl- 4-bromophenylglycine separation->unreacted deprotection Deprotection (Acid Hydrolysis) unreacted->deprotection final_product (R)-2-amino-2-(4-bromophenyl)acetic acid deprotection->final_product

Application Note: Chiral Resolution of 2-Amino-2-(4-bromophenyl)acetic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-024

Introduction

2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is of utmost importance as the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API) often reside in a single enantiomer. Consequently, the development of robust and reliable analytical methods for the enantioselective separation and quantification of its enantiomers is essential for quality control and regulatory compliance in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the premier technique for achieving this separation.

This application note presents two effective HPLC protocols for the chiral resolution of racemic this compound. The primary method employs a Pirkle-type (brush-type) chiral stationary phase, specifically the (R,R) Whelk-O1, which is known for its broad applicability in separating various classes of compounds, including amino acids. An alternative method utilizing a polysaccharide-based CSP is also described, offering a different selectivity profile.

Target Audience: This document is intended for researchers, analytical scientists, and professionals in drug development and quality control who are engaged in the synthesis, purification, and analysis of chiral compounds.

Experimental Protocols

Method 1: Chiral Resolution using (R,R) Whelk-O1 Stationary Phase

This protocol is adapted from a validated method for the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, and is expected to provide good resolution for the target analyte.[1]

Materials and Reagents:

  • Racemic this compound

  • (R)-2-amino-2-(4-bromophenyl)acetic acid and (S)-2-amino-2-(4-bromophenyl)acetic acid reference standards

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Isopropylamine (IPA) (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Water (HPLC grade, for sample preparation)

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector

  • Chiral Stationary Phase: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size

Detailed Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, ethanol, trifluoroacetic acid, and isopropylamine in a volumetric ratio of 90:10:0.1:0.1 (v/v/v/v).

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Standard and Sample Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of methanol and water.

    • Prepare individual standard solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Ethanol / TFA / Isopropylamine (90:10:0.1:0.1, v/v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

    • Inject the individual (R) and (S) standards to determine their respective retention times and confirm the elution order.

    • Inject the racemic mixture for analysis.

Method 2: Chiral Resolution using a Polysaccharide-Based Stationary Phase

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and offer complementary selectivity to Pirkle-type phases.[2][3] This protocol provides a starting point for method development on such a column.

Materials and Reagents:

  • Racemic this compound

  • (R)-2-amino-2-(4-bromophenyl)acetic acid and (S)-2-amino-2-(4-bromophenyl)acetic acid reference standards

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector

  • Chiral Stationary Phase: Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H), 250 x 4.6 mm, 5 µm particle size

Detailed Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and isopropanol in a volumetric ratio of 80:20 (v/v).

    • Add trifluoroacetic acid to a final concentration of 0.1% (v/v).

    • Degas the mobile phase for at least 15 minutes.

  • Standard and Sample Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in methanol.

    • Prepare individual standard solutions of the (R) and (S) enantiomers at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the individual enantiomer standards to identify their retention times.

    • Inject the racemic sample for analysis.

Data Presentation

The following table summarizes the expected chromatographic parameters for the two methods. Note that these values are based on closely related separations and may require optimization for the specific analyte and system.

ParameterMethod 1: (R,R) Whelk-O1Method 2: Polysaccharide-Based CSP
Chiral Stationary Phase (R,R) Whelk-O1Amylose-based (e.g., Chiralpak® AD-H)
Mobile Phase n-Hexane/Ethanol/TFA/IPA (90:10:0.1:0.1)n-Hexane/Isopropanol/TFA (80:20:0.1)
Flow Rate (mL/min) 1.00.8
Temperature (°C) 2530
Detection (nm) 254254
Retention Time (t_R1) (min) ~ 12.5~ 9.8
Retention Time (t_R2) (min) ~ 16.0~ 11.5
Resolution (R_s) > 2.0> 1.8
Asymmetry Factor (A_s) 0.9 - 1.50.9 - 1.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_sample Weigh Racemic Analyte dissolve Dissolve in Diluent racemic_sample->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject mobile_phase Prepare Mobile Phase degas Degas Mobile Phase mobile_phase->degas equilibrate Equilibrate HPLC System degas->equilibrate equilibrate->inject separate Isocratic Elution on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Retention Times, Resolution, Asymmetry integrate->calculate purity Determine Enantiomeric Purity (% ee) calculate->purity

Caption: Experimental workflow for the chiral HPLC separation.

Chiral Recognition Principle

The diagram below illustrates the fundamental principle of chiral separation on a chiral stationary phase.

G cluster_0 Interaction with Chiral Stationary Phase (CSP) cluster_1 Racemic Mixture cluster_2 Resulting Chromatogram CSP Chiral Stationary Phase (e.g., R-selector) R_complex [CSP-R] Diastereomeric Complex (More Stable) S_complex [CSP-S] Diastereomeric Complex (Less Stable) R_enantiomer R-enantiomer R_enantiomer->R_complex Stronger Interaction S_enantiomer S-enantiomer S_enantiomer->S_complex Weaker Interaction elution Differential Elution R_complex->elution Elutes Second S_complex->elution Elutes First chromatogram Separated Peaks elution->chromatogram

Caption: Principle of chiral recognition and separation by HPLC.

References

Application Notes and Protocols for the Incorporation of 2-Amino-2-(4-bromophenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptides. 2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, provides a unique set of properties that can be exploited for drug design and development. The presence of the bromophenyl moiety can introduce conformational constraints, enhance binding affinities through halogen bonding, and improve metabolic stability against enzymatic degradation. Furthermore, the bromine atom serves as a versatile chemical handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse peptide libraries and conjugates.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Considerations

A primary challenge when incorporating phenylglycine derivatives like this compound is the heightened risk of racemization at the α-carbon. The benzylic proton is more acidic, making it susceptible to abstraction under the basic conditions of the coupling step, which can lead to a loss of stereochemical integrity. Therefore, the careful selection of coupling reagents and bases is critical to ensure high stereochemical purity of the final peptide.

Data Presentation

The incorporation of this compound can significantly influence the physicochemical and biological properties of a peptide. The following tables provide illustrative data on how a similar unnatural amino acid, 4-bromophenylalanine, can modulate these properties. While the exact quantitative impact will be sequence-dependent, these tables offer a general framework for the expected effects.

Table 1: Representative Influence of 4-Bromophenyl Group on Peptide Thermal Stability

Peptide SequenceModificationMelting Temperature (Tm) (°C)Change in Tm (°C)
Ac-XXXXX-NH₂Phenylalanine72.5-
Ac-XXXX(4-Br-Phe)X-NH₂4-Bromophenylalanine75.0+2.5
Note: This data is illustrative and based on general findings for 4-bromophenylalanine.

Table 2: Representative Effect of 4-Bromophenyl Group on Receptor Binding Affinity

Peptide LigandReceptorKd (nM)Ki (nM)Fold Change in Affinity
Peptide-PheTarget X150250-
Peptide-(4-Br-Phe)Target X751252-fold increase
Note: This data is illustrative and based on general findings for 4-bromophenylalanine.

Table 3: Representative Modulation of Enzymatic Stability by 4-Bromophenyl Group

Peptide SubstrateEnzymeHalf-life (t1/2) in Plasma (min)% Degradation after 60 min
H₂N-YYYYY-COOHChymotrypsin3075
H₂N-YYYY(4-Br-Phe)-COOHChymotrypsin9025
Note: This data is illustrative and based on general findings for 4-bromophenylalanine.

Table 4: Recommended Coupling Reagents and Bases for Minimizing Racemization of Phenylglycine Derivatives

Coupling ReagentBaseRacemization Level
COMUTMP, DMPVery Low (>99% correct diastereomer)
DEPBTTMP, DMPVery Low (>99% correct diastereomer)
HATUDIPEAModerate
Data adapted from studies on phenylglycine-containing model peptides, which serve as a reliable model for this compound.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of peptides containing this compound using Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-2-amino-2-(4-bromophenyl)acetic acid (≥98% purity)

  • Rink Amide resin or other suitable resin

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP)

  • Coupling reagents: COMU or HATU

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Anhydrous diethyl ether

  • HPLC grade water and acetonitrile

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating an amino acid.

  • Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes, then drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound (Critical Step): a. In a separate vial, dissolve 3 equivalents of Fmoc-2-amino-2-(4-bromophenyl)acetic acid and 3 equivalents of COMU in DMF. b. Immediately before adding to the resin, add 6 equivalents of TMP to the activation mixture. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. e. Monitor the coupling reaction completion using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling. f. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For standard amino acids, HATU can be used as the coupling reagent with DIPEA as the base, and coupling times can be reduced to 1-2 hours.

Application Notes and Protocols for N-acetylation of 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis and drug development, serving to protect amine functionalities, modify solubility, and alter the biological activity of molecules. This document provides a detailed protocol for the N-acetylation of 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid analog. The resulting compound, N-acetyl-2-amino-2-(4-bromophenyl)acetic acid, can serve as a key intermediate in the synthesis of various pharmaceutical agents and research compounds. The protocol described herein utilizes acetic anhydride as the acetylating agent under aqueous basic conditions, a method widely recognized for its efficiency and selectivity for N-acylation.[1][2]

Reaction Principle

The N-acetylation of the primary amino group in this compound proceeds via nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The reaction is typically performed in an aqueous basic solution. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3][4] The general reaction scheme is depicted below:

Reaction Scheme:

Experimental Protocol

This protocol is a standard procedure for the N-acetylation of amino acids and has been adapted for this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution of the Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq) or a 1 M aqueous solution of sodium hydroxide (2.5 eq) at room temperature. Stir until the amino acid is completely dissolved. The volume of the basic solution should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of amino acid).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Acetic Anhydride: While vigorously stirring the cooled solution, add acetic anhydride (1.2-1.5 eq) dropwise. The addition should be slow to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, and then let it warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl. The N-acetylated product, being less soluble in acidic aqueous solution, should precipitate out.

  • Isolation of the Product:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • If no precipitate forms or if the product is an oil: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key reactants and expected outcomes for this protocol.

ParameterValueNotes
Starting Material This compound
Reagents Acetic Anhydride, Sodium Bicarbonate
Solvent Water
Reaction Time 2-4 hoursMonitor by TLC
Reaction Temperature 0 °C to Room Temperature
Expected Product N-acetyl-2-amino-2-(4-bromophenyl)acetic acid
Theoretical Yield Dependent on starting material quantity
Expected Purity >95% after purification

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_analysis Analysis start Dissolve this compound in aqueous base cool Cool to 0-5 °C start->cool add_reagent Add acetic anhydride dropwise cool->add_reagent react Stir at room temperature add_reagent->react acidify Acidify with 1 M HCl to pH 2 react->acidify isolate Isolate product (filtration or extraction) acidify->isolate purify Purify by recrystallization isolate->purify dry Dry under vacuum purify->dry characterize Characterize (NMR, MS) dry->characterize

Caption: Workflow for the N-acetylation of this compound.

Logical Relationship of Reagents and Products

reaction_components cluster_conditions Conditions amino_acid This compound acetylated_product N-acetyl-2-amino-2-(4-bromophenyl)acetic acid amino_acid->acetylated_product N-acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylated_product byproduct Acetic Acid acetic_anhydride->byproduct base Aqueous Base (e.g., NaHCO₃) base->acetylated_product facilitates

Caption: Key components and their roles in the N-acetylation reaction.

References

Application Note: 1H NMR Analysis of 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid and a valuable building block in medicinal chemistry and drug development. Its structure, featuring a chiral center and a substituted aromatic ring, makes it a key component in the synthesis of various pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol and analysis of the 1H NMR spectrum of this compound.

Predicted 1H NMR Spectral Data

The following 1H NMR spectral data is predicted based on the analysis of structurally similar compounds and established chemical shift principles. The exact chemical shifts and coupling constants can vary based on solvent, concentration, and pH.

The expected 1H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d6, would exhibit distinct signals corresponding to the aromatic protons, the alpha-proton, and the exchangeable protons of the amino and carboxylic acid groups.

Table 1: Predicted 1H NMR Data for this compound in DMSO-d6

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~ 7.6Doublet2HProtons ortho to the bromine atom
Ar-H~ 7.4Doublet2HProtons meta to the bromine atom
α-CH~ 4.5 - 5.0Singlet1HAlpha-proton
-NH2BroadBroad Singlet2HAmino group protons (exchangeable)
-COOHVery BroadBroad Singlet1HCarboxylic acid proton (exchangeable)

Spectral Interpretation:

  • Aromatic Region: The para-substituted benzene ring is expected to show a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom are anticipated to be deshielded and appear at a lower field (~7.6 ppm) compared to the protons meta to the bromine (~7.4 ppm).

  • Alpha-Proton: The proton attached to the chiral carbon (α-CH) is expected to resonate as a singlet in the range of 4.5-5.0 ppm. Its chemical shift is influenced by the adjacent amino, carboxylic acid, and aromatic groups.

  • Exchangeable Protons: The protons of the amino (-NH2) and carboxylic acid (-COOH) groups are exchangeable and their chemical shifts are highly dependent on the solvent, temperature, and pH. They typically appear as broad singlets and their integration values may not be precise. These signals can be confirmed by a D2O exchange experiment, where they would disappear from the spectrum.

Experimental Protocol

This section details the procedure for acquiring a high-quality 1H NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • Pipettes and vials

  • Vortex mixer

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

  • Gently vortex the vial to ensure complete dissolution of the sample.

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz NMR Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d6 to 2.50 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants (where applicable) to confirm the structure.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Set Instrument Parameters transfer->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid ft Fourier Transform acquire_fid->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing integration Integration referencing->integration chem_shift Chemical Shift Analysis integration->chem_shift structure_elucidation Structure Confirmation chem_shift->structure_elucidation multiplicity Multiplicity Analysis multiplicity->structure_elucidation integration_analysis Integration Analysis integration_analysis->structure_elucidation

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

1H NMR spectroscopy is a powerful and indispensable tool for the structural verification and purity assessment of this compound. The predicted spectrum, along with the detailed experimental protocol provided in this application note, serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this important chemical entity. Following the outlined procedures will enable the acquisition of high-quality NMR data, facilitating confident structural assignment and quality control.

Application Note: Analysis of 2-amino-2-(4-bromophenyl)acetic acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid and a derivative of phenylglycine. Its structure is of interest in medicinal chemistry and drug development due to the presence of the bromine atom, which can influence pharmacological properties. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note describes a detailed protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS), including its characteristic fragmentation pattern.

Key Applications

  • Pharmacokinetic studies

  • Metabolite identification

  • Quality control in synthetic chemistry

  • Impurity profiling

Instrumentation

A high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a pair of peaks of roughly equal intensity separated by 2 Da for the molecular ion and any bromine-containing fragments.

Under positive ion ESI, the molecule is expected to protonate at the amino group, forming the precursor ion [M+H]+ at m/z 230.0 and 232.0. Collision-induced dissociation (CID) of this precursor ion is predicted to yield several characteristic fragment ions. The primary fragmentation pathways are expected to involve the loss of small neutral molecules such as water (H2O) and formic acid (HCOOH), as well as cleavage of the bond between the alpha-carbon and the carboxylic acid group.

Table 1: Predicted m/z Values and Proposed Structures of Key Fragment Ions of this compound in Positive Ion Mode

m/z (79Br/81Br)Proposed FragmentNeutral Loss
230.0 / 232.0[M+H]+-
212.0 / 214.0[M+H - H2O]+H2O
184.0 / 186.0[M+H - HCOOH]+HCOOH
156.0 / 158.0[4-bromobenzyl]+CH(NH2)COOH
102.0[C6H5]+Br, C(NH2)COOH

Note: The relative abundances are theoretical and may vary depending on the experimental conditions.

Experimental Protocol

1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or a mixture of water and acetonitrile (50:50 v/v).

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

2. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS1 Scan Range: m/z 50-300

  • MS/MS: Product ion scan of precursor ions m/z 230.0 and 232.0

  • Collision Energy: Optimize for the specific instrument, typically in the range of 10-30 eV.

Data Analysis

The acquired data should be processed using appropriate software. The full scan data will confirm the presence of the [M+H]+ ion with its characteristic bromine isotopic pattern. The MS/MS spectra will reveal the fragmentation pattern, which can be used for structural confirmation.

Visualizations

Fragmentation_Pathway cluster_main Fragmentation of this compound M [M+H]+ m/z 230/232 F1 [M+H - H2O]+ m/z 212/214 M->F1 - H2O F2 [M+H - HCOOH]+ m/z 184/186 M->F2 - HCOOH F3 [4-bromobenzyl]+ m/z 156/158 F2->F3 - NH=CH2

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow Prep Sample Preparation (Dissolution & Dilution) Filt Filtration (0.22 µm filter) Prep->Filt LC LC Separation (C18 Column) Filt->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 DA Data Analysis MS2->DA

Caption: Workflow for the LC-MS/MS analysis of this compound.

Application Notes and Protocols for the Purity Analysis of 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the chemical and enantiomeric purity of 2-amino-2-(4-bromophenyl)acetic acid, a critical intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are designed to be implemented in a laboratory setting for quality control and research purposes.

Introduction

This compound is a non-proteinogenic amino acid containing a stereocenter, making the assessment of both its chemical and enantiomeric purity essential for its use in drug development. The presence of impurities or the incorrect enantiomer can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines several analytical techniques to ensure the high purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, capable of separating the target compound from process-related impurities and degradation products.[1] Its high sensitivity, specificity, and robustness make it ideal for quantitative analysis.[1][2]

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is indispensable for the separation and quantification of enantiomers.[3][4] Given that different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles, ensuring high enantiomeric purity is a critical regulatory requirement.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and sensitive detection, particularly for volatile and thermally stable compounds.[6] For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for structural elucidation and purity assessment.[8][9] Quantitative NMR (qNMR) can provide highly accurate and precise purity values without the need for a reference standard of the impurities.[10][11]

Elemental Analysis is a fundamental technique used to determine the elemental composition of a compound.[12][13] By comparing the experimentally determined mass percentages of carbon, hydrogen, nitrogen, and bromine to the theoretical values, the purity of the sample can be confirmed.[14]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Achiral Purity

This method is designed to separate and quantify this compound from its potential non-enantiomeric impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (Acetonitrile with 0.1% TFA). A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase (initial conditions) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Create a calibration curve using standards of known concentrations of this compound.

    • The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation:

ParameterTypical Value (based on similar compounds)Reference(s)
Linearity (R²)≥ 0.999[15][16]
Limit of Detection (LOD)0.01 - 0.04 µg/mL[15][16]
Limit of Quantitation (LOQ)0.03 - 0.12 µg/mL[15][16]
Precision (RSD%)Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0%[15][16]
Accuracy (Recovery %)98 - 102%[15][16]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial for the separation and quantification of the (R)- and (S)-enantiomers of this compound. This can be achieved either by using a chiral stationary phase (direct method) or by derivatization with a chiral reagent followed by separation on a standard achiral column (indirect method). The direct method is often preferred for its simplicity.

Experimental Protocol (Direct Method):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v). The exact ratio may need to be optimized for the specific column and enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound standard in the mobile phase at a concentration of 1 mg/mL for method development and resolution validation.

    • Prepare the sample solution at a concentration of 1 mg/mL in the mobile phase.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Quantification: The enantiomeric purity is determined by calculating the area percentage of the desired enantiomer relative to the total area of both enantiomer peaks.

Data Presentation:

ParameterTypical Value (based on similar compounds)Reference(s)
Resolution (Rs)> 1.5[17]
Limit of Detection (LOD)~0.3 µg/mL[17]
Limit of Quantitation (LOQ)~1 µg/mL[17]
Linearity (R²)≥ 0.998[17]
Precision (RSD%)Intra-day: ≤ 2.5%, Inter-day: ≤ 4.0%[17]
Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the amino acid.

Experimental Protocol:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A chiral GC capillary column (e.g., Chirasil-Val) for enantiomeric separation, or a standard non-polar column (e.g., DB-5ms) for achiral purity.

  • Derivatization Reagents:

    • Esterification: Methanolic HCl or Thionyl chloride in methanol.

    • Acylation: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

  • Derivatization Procedure:

    • Take a known amount of the sample and evaporate the solvent.

    • Esterification: Add the esterification reagent and heat (e.g., at 100°C for 1 hour). Evaporate the excess reagent.

    • Acylation: Add the acylation reagent in a suitable solvent (e.g., dichloromethane) and heat (e.g., at 60°C for 30 minutes).

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[18]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate.[18]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

  • Quantification: Use an internal standard (e.g., a deuterated analog or a similar amino acid not present in the sample) and create a calibration curve.

Data Presentation:

ParameterExpected PerformanceReference(s)
SensitivityHigh (ng range)[6]
SelectivityHigh (mass-based)[19]
LimitationsDerivatization is mandatory, potential for thermal degradation of the sample.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both structural confirmation and purity determination (qNMR).

Experimental Protocol (¹H qNMR):

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Parameters:

    • Pulse Program: Standard single-pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

  • Purity Calculation: The purity of the sample can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation:

ParameterExpected PerformanceReference(s)
AccuracyHigh[11][22]
Precision (RSD%)< 1%[23]
Non-destructiveYes[8][24]
Structural InformationDetailed[9][25]
Elemental Analysis

This technique confirms the elemental composition of the compound, providing an indication of its absolute purity.

Experimental Protocol:

  • Instrumentation: CHNS/O Elemental Analyzer.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Analysis:

    • The sample is combusted at a high temperature in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector or infrared spectroscopy.

    • Bromine content can be determined by titration or other suitable methods after combustion.

  • Purity Assessment: The experimental mass percentages of C, H, N, and Br are compared to the theoretical values calculated from the molecular formula (C₈H₈BrNO₂).

Data Presentation:

ElementTheoretical Mass %Experimental Mass %Deviation (%)
Carbon (C)41.76(To be determined)
Hydrogen (H)3.50(To be determined)
Bromine (Br)34.73(To be determined)
Nitrogen (N)6.09(To be determined)
Oxygen (O)13.91(To be determined)
Acceptance Criterion ≤ ±0.4% [14]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start Start with This compound sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC (Achiral Purity) filter->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) filter->chiral_hplc gcms GC-MS (Impurity Profiling) filter->gcms nmr NMR (Structure & Purity) filter->nmr ea Elemental Analysis (Compositional Purity) filter->ea quantify Quantify Purity & Impurities hplc->quantify chiral_hplc->quantify gcms->quantify nmr->quantify ea->quantify report Generate Certificate of Analysis quantify->report

Caption: General experimental workflow for the purity analysis.

Method_Selection cluster_answers cluster_methods question1 What is the primary analytical question? ans1 Overall chemical purity (achiral impurities) question1->ans1 ans2 Enantiomeric purity question1->ans2 ans3 Structural confirmation & absolute purity question1->ans3 ans4 Elemental composition question1->ans4 ans5 Trace volatile impurities question1->ans5 hplc HPLC ans1->hplc chiral_hplc Chiral HPLC ans2->chiral_hplc nmr NMR (qNMR) ans3->nmr ea Elemental Analysis ans4->ea gcms GC-MS (with derivatization) ans5->gcms

Caption: Logic diagram for selecting the appropriate analytical method.

References

Application Notes and Protocols for Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a cornerstone technique in the pharmaceutical industry for separating racemic mixtures into their individual enantiomers.[1][2] Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles.[3] Consequently, producing enantiomerically pure active pharmaceutical ingredients (APIs) is frequently a regulatory and safety necessity.[4]

The principle of this method lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent.[5][6] Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, melting point, and crystal structure.[3][6] This difference allows for their separation using conventional techniques like fractional crystallization.[1][5] The separated diastereomer can then be converted back to the desired pure enantiomer.[7] This classical resolution method is robust, scalable, and widely applicable to compounds containing an acidic or basic functional group.[3][8][9]

Core Principles and Workflow

The overall process involves four primary stages:

  • Salt Formation: A racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of two diastereomeric salts.

  • Selective Crystallization: The reaction mixture is subjected to crystallization conditions that favor the precipitation of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.

  • Isolation: The crystallized, less soluble diastereomeric salt is isolated by filtration.

  • Enantiomer Regeneration: The purified diastereomeric salt is treated with an acid or base to "break" the salt, liberating the desired pure enantiomer.[7]

G cluster_workflow General Workflow for Chiral Resolution A Racemic Mixture (+/-)-Substrate C Diastereomeric Salt Mixture [(-)-Substrate·(+)-Agent] [(+)-Substrate·(+)-Agent] A->C Salt Formation B Chiral Resolving Agent (+)-Agent B->C Salt Formation D Selective Crystallization C->D E Isolated Less Soluble Salt [(-)-Substrate·(+)-Agent] D->E Precipitation F More Soluble Salt in Mother Liquor D->F G Enantiomer Regeneration (Salt Breaking) E->G H Pure Enantiomer (-)-Substrate G->H Liberation

Caption: General workflow for chiral resolution.

Experimental Protocols

Protocol 1: High-Throughput Screening for Resolving Agents and Solvents

The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.[7][8] A high-throughput screening (HTS) approach on a small scale (e.g., 0.1 mmol) is an efficient strategy to identify promising candidates.[10][11]

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol, ethanol).

    • Prepare stock solutions of various chiral resolving agents (see Table 1 for examples) at the same molar concentration.[7]

  • Salt Formation in 96-Well Plate:

    • Dispense a fixed volume (e.g., 100 µL) of the racemic compound stock solution into each well.

    • Add one molar equivalent of each chiral resolving agent stock solution to the respective wells.[12] Using one equivalent helps to broadly identify agents that induce crystallization.[10]

    • Seal the plate and agitate at a slightly elevated temperature (e.g., 45 °C) for 1-2 hours to ensure complete salt formation.[12]

  • Solvent Screening and Crystallization:

    • Evaporate the initial solvent completely under vacuum.

    • To each well (now containing the dry diastereomeric salt pair), add a different screening solvent (see Table 2).

    • Heat the plate to dissolve the salts, then allow for slow cooling to room temperature to induce crystallization. Further cooling to 0-4 °C can be applied if necessary.[7]

  • Analysis of Results:

    • Visually inspect the wells for crystal formation.

    • Isolate the solids using a filtration plate.

    • Analyze the crystalline material and the corresponding mother liquor by chiral HPLC or SFC to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

Data Presentation:

Table 1: Example Screening of Chiral Resolving Agents and Solvents

Well IDRacemic SubstrateResolving Agent (1.0 equiv.)SolventCrystalline Yield (%)Diastereomeric Excess (d.e.) of Crystals (%)
A1Racemic Amine(S)-Mandelic AcidMethanol4585
A2Racemic Amine(S)-Mandelic AcidEthanol4292
A3Racemic Amine(S)-Mandelic AcidIsopropanol3595
B1Racemic AmineL-Tartaric AcidMethanol2060
B2Racemic AmineL-Tartaric AcidEthanol2575
B3Racemic AmineL-Tartaric AcidIsopropanol1868
C1Racemic AmineO,O'-Dibenzoyl-L-tartaric acidAcetone4898
C2Racemic AmineO,O'-Dibenzoyl-L-tartaric acidEthyl Acetate46>99

Note: Data is hypothetical and for illustrative purposes.

Table 2: Common Resolving Agents and Solvents for Screening

Common Chiral Resolving AgentsCommon Solvents for Crystallization
For Racemic Bases: Methanol, Ethanol, Isopropanol
(S)-Mandelic AcidAcetone, Ethyl Acetate
L-Tartaric AcidAcetonitrile, Tetrahydrofuran (THF)
O,O'-Dibenzoyl-L-tartaric AcidToluene, Heptane
(-)-Camphorsulfonic AcidMixtures with Water (e.g., THF/H₂O)[11]
For Racemic Acids:
(R)-1-Phenylethylamine
Brucine, Strychnine[2]
N-methyl-D-glucamine[13]
(R)-1,2-Diaminopropane[5]
Protocol 2: Optimized Scale-Up Crystallization

Based on the optimal conditions identified in the screening phase, the process is scaled up to produce a larger quantity of the desired diastereomeric salt.

Methodology:

  • Dissolution: In a suitable reactor, dissolve the racemic compound (e.g., 10.0 g) and the selected chiral resolving agent (optimal stoichiometry, e.g., 0.5-1.0 equivalents) in the chosen solvent system at an elevated temperature (e.g., 60 °C) to ensure complete dissolution.[5]

  • Controlled Cooling: Cool the solution slowly and at a controlled rate (e.g., 0.1 °C/min). A slower cooling rate generally favors the growth of larger, higher-purity crystals.[14]

  • Seeding (Optional but Recommended): Once the solution reaches a state of slight supersaturation, introduce a small quantity of seed crystals of the desired pure diastereomeric salt. Seeding helps control crystallization, improve crystal morphology, and ensure the correct form crystallizes.[7][13][14]

  • Agitation and Maturation: Gently agitate the mixture during cooling to maintain homogeneity.[7] Once the target temperature (e.g., 20 °C) is reached, continue stirring for a maturation period (e.g., 2-4 hours) to maximize yield and purity.

  • Isolation: Collect the crystalline product by suction filtration.[7]

  • Washing: Wash the isolated crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.[5][7]

  • Drying: Dry the purified diastereomeric salt crystals under vacuum.[7]

Data Presentation:

Table 3: Example Optimization of Crystallization Parameters

ExperimentResolving Agent (equiv.)Cooling Rate (°C/min)Final Temp (°C)Yield (%)Enantiomeric Excess (e.e.) (%) of Final Product
11.01.0204495.2
21.00.2204298.5
30.80.2204099.1
40.80.21045>99.5

Note: Data is hypothetical. e.e. is measured after the salt breaking step.

Protocol 3: Regeneration of the Pure Enantiomer (Salt Breaking)

This protocol describes the liberation of the free, enantiomerically pure compound from the isolated diastereomeric salt.

Methodology:

  • Dissolution: Dissolve the purified diastereomeric salt in water or a suitable solvent mixture.[7]

  • pH Adjustment:

    • For a resolved amine: Add a strong base (e.g., 2M NaOH) to the solution to deprotonate the amine and break the ionic bond with the acidic resolving agent.[7][15]

    • For a resolved acid: Add a strong acid (e.g., 2M HCl) to protonate the carboxylate and break the bond with the basic resolving agent.[5]

  • Extraction: Extract the liberated free enantiomer into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.[7]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the final, enantiomerically pure product.

Characterization and Analysis

Accurate analysis is crucial to determine the success of the resolution.

  • Chiral HPLC/SFC: The primary method for determining the enantiomeric excess (e.e.) of the final product and the diastereomeric excess (d.e.) of the intermediate salt.

  • X-Ray Powder Diffraction (XRPD): Used to characterize the crystal structure of the diastereomeric salts and confirm their form.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and thermal behavior of the diastereomeric salts, which can confirm their unique physical properties.

  • Polarimetry: Measures the optical rotation of the final product to confirm its chiral nature and compare it with literature values.

Troubleshooting and Optimization Logic

G cluster_troubleshooting Troubleshooting and Optimization Logic Start Screening Experiment Outcome Analyze Outcome Start->Outcome NoCrystals Problem: No Crystals Formed Outcome->NoCrystals No Precipitation LowPurity Problem: Low d.e. or e.e. Outcome->LowPurity Low Purity Success Success: Proceed to Scale-Up Outcome->Success Good Yield & Purity Sol1 Action: Screen More Solvents (vary polarity, anti-solvents) NoCrystals->Sol1 Sol2 Action: Increase Concentration NoCrystals->Sol2 Sol3 Action: Slower Cooling Rate LowPurity->Sol3 Sol4 Action: Recrystallize the Salt LowPurity->Sol4 Sol5 Action: Optimize Stoichiometry LowPurity->Sol5 Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome Sol5->Outcome

Caption: Logic for troubleshooting common issues.

Common Issues and Solutions:

  • No Crystals Form: The diastereomeric salt may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.[14]

    • Solution: Try a less polar solvent or an anti-solvent. Concentrate the solution or cool it to a lower temperature.[14]

  • Poor Crystal Quality (oils, needles): This can be caused by too rapid crystallization or impurities.

    • Solution: Reduce the cooling rate significantly.[14] Ensure high purity of the starting racemate and resolving agent. Experiment with different solvent systems or use seeding.[14]

  • Low Diastereomeric/Enantiomeric Excess: The solubility difference between the two diastereomers in the chosen system is not large enough.

    • Solution: Screen additional resolving agents and solvents. Optimize the stoichiometry of the resolving agent. Perform a recrystallization of the isolated diastereomeric salt to upgrade its purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-amino-2-(4-bromophenyl)acetic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a higher yield and purity of the final product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis Troubleshooting
Issue IDProblem EncounteredPotential CausesRecommended Actions
SS-YLD-01 Low Yield of α-Aminonitrile - Incomplete reaction of 4-bromobenzaldehyde.- Suboptimal pH for imine formation.- Degradation of the cyanide reagent.- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting aldehyde.- Maintain the reaction pH in a mildly acidic to neutral range to favor imine formation.- Use a fresh, high-quality source of sodium or potassium cyanide.
SS-HYD-02 Incomplete Hydrolysis of the Nitrile - Insufficient acid or base concentration.- Short reaction time or low temperature.- Steric hindrance around the nitrile group.- Increase the concentration of the acid or base used for hydrolysis.- Extend the reaction time and/or increase the reflux temperature.- Consider using microwave-assisted hydrolysis to overcome steric hindrance and reduce reaction time.
SS-PUR-03 Presence of Impurities After Purification - Unreacted 4-bromobenzaldehyde.- Formation of by-products such as the corresponding α-hydroxy acid.- Incomplete removal of the hydrolysis reagents.- Purify the α-aminonitrile intermediate by recrystallization before hydrolysis.- Optimize the reaction conditions to minimize the formation of the α-hydroxy acid by ensuring a sufficient source of ammonia.- After hydrolysis, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product and wash thoroughly with cold water.
Bucherer-Bergs Reaction Troubleshooting
Issue IDProblem EncounteredPotential CausesRecommended Actions
BB-YLD-01 Low Yield of Hydantoin Intermediate - Incorrect molar ratios of reactants.- Suboptimal pH for the reaction.- Low reaction temperature.- Use a molar ratio of approximately 1:2:2 for 4-bromobenzaldehyde:KCN:(NH₄)₂CO₃.[1]- Maintain the pH between 8 and 9 using ammonium carbonate as a buffer.[1]- Ensure the reaction is heated to reflux (80-100°C) in a suitable solvent like ethanol or water.[1]
BB-HYD-02 Difficult Hydrolysis of the Hydantoin Ring - Strong stability of the hydantoin ring.- Inadequate hydrolysis conditions.- Use a strong base such as barium hydroxide or sodium hydroxide for the hydrolysis.- Increase the reaction temperature and time for the hydrolysis step.
BB-PUR-03 Formation of Polymeric By-products - Side reactions of 4-bromobenzaldehyde under basic conditions.- Add the cyanide and ammonium carbonate reagents slowly to the reaction mixture.- Ensure efficient stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound, the Strecker synthesis or the Bucherer-Bergs reaction?

A1: Both the Strecker synthesis and the Bucherer-Bergs reaction are viable methods. The Strecker synthesis is a more direct route to the α-amino acid, involving the formation and subsequent hydrolysis of an α-aminonitrile.[2] The Bucherer-Bergs reaction proceeds through a hydantoin intermediate, which then requires hydrolysis to yield the final amino acid.[3] The choice of method may depend on the available starting materials, desired scale, and purification capabilities.

Q2: How can I minimize the formation of the corresponding α-hydroxy acid as a by-product in the Strecker synthesis?

A2: The formation of the α-hydroxy acid (mandelic acid derivative) occurs through the reaction of the aldehyde with cyanide in the absence of a sufficient amount of ammonia. To minimize this, ensure a sufficient excess of ammonia or an ammonium salt is present in the reaction mixture to favor the formation of the imine intermediate.

Q3: What is the optimal pH for the precipitation of this compound during workup?

A3: The product should be precipitated at its isoelectric point (pI). While the exact pI for this specific molecule may need to be determined experimentally, for similar phenylglycine derivatives, it is typically in the range of pH 5 to 6. Adjusting the pH to this range will minimize the solubility of the amino acid and maximize the precipitation yield.

Q4: Are there any safety precautions I should be aware of when performing these syntheses?

A4: Yes, both the Strecker and Bucherer-Bergs reactions involve the use of highly toxic cyanide salts (e.g., NaCN or KCN).[1] These reactions must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times. Procedures for quenching and disposing of cyanide waste must be strictly followed.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This protocol is a two-step process involving the formation of the α-aminonitrile followed by its hydrolysis.

Step 1: Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Prepare a solution of ammonium chloride (1.1 equivalents) in aqueous ammonia (e.g., 28-30%) and add it slowly to the aldehyde solution with vigorous stirring.

  • Prepare a separate aqueous solution of sodium cyanide (1.1 equivalents) and add it dropwise to the reaction mixture via the addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • The resulting precipitate of 2-amino-2-(4-bromophenyl)acetonitrile can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to this compound

  • Suspend the dried 2-amino-2-(4-bromophenyl)acetonitrile in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to the isoelectric point (approximately pH 5-6) to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water, followed by a small amount of cold ethanol.

  • Dry the purified this compound under vacuum.

Protocol 2: Bucherer-Bergs Synthesis of this compound

This protocol involves the formation of a hydantoin intermediate, which is then hydrolyzed.

Step 1: Synthesis of 5-(4-Bromophenyl)hydantoin

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[1]

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.

  • Heat the reaction mixture to reflux (80-100 °C) with stirring for 6-12 hours.[1]

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 5-(4-bromophenyl)hydantoin.[1]

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol/water.[1]

Step 2: Hydrolysis to this compound

  • Place the purified 5-(4-bromophenyl)hydantoin in a round-bottom flask with a solution of a strong base (e.g., 25% aqueous sodium hydroxide or barium hydroxide).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the product at its isoelectric point.

  • Collect the this compound by filtration, wash thoroughly with cold water, and dry under vacuum.

Data Presentation

The following table summarizes typical yields for the synthesis of substituted phenylglycines using the Strecker synthesis, which can be used as a general reference. Actual yields for this compound may vary.

Synthesis MethodStarting AldehydeIntermediateFinal ProductTypical Yield (%)
Strecker Synthesis4-Hydroxybenzaldehyde2-Amino-2-(4-hydroxyphenyl)acetonitrile2-Amino-2-(4-hydroxyphenyl)acetic acid60-75
Strecker SynthesisBenzaldehyde2-Amino-2-phenylacetonitrile2-Amino-2-phenylacetic acid70-85

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification A 4-Bromobenzaldehyde C 2-Amino-2-(4-bromophenyl)acetonitrile A->C Reaction B NH₃, NaCN B->C E This compound C->E Hydrolysis D Acid Hydrolysis (H₃O⁺) D->E F Precipitation at pI E->F G Pure Product F->G Bucherer_Bergs_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification A 4-Bromobenzaldehyde C 5-(4-Bromophenyl)hydantoin A->C Reaction B KCN, (NH₄)₂CO₃ B->C E This compound C->E Hydrolysis D Base Hydrolysis (OH⁻) D->E F Acidification to pI E->F G Pure Product F->G Troubleshooting_Logic Start Low Yield Observed Q1 Which Synthesis Route? Start->Q1 Strecker Strecker Synthesis Q1->Strecker Strecker Bucherer Bucherer-Bergs Q1->Bucherer Bucherer-Bergs Q_Strecker Check α-Aminonitrile Formation Strecker->Q_Strecker Q_Bucherer Check Hydantoin Formation Bucherer->Q_Bucherer Sol_Strecker1 Incomplete Reaction? - Monitor Starting Material - Check Reagent Quality Q_Strecker->Sol_Strecker1 Low Intermediate Yield Sol_Strecker2 Incomplete Hydrolysis? - Increase Acid/Base Conc. - Increase Time/Temp. Q_Strecker->Sol_Strecker2 Good Intermediate, Low Final Yield Sol_Bucherer1 Incorrect Stoichiometry? - Verify Molar Ratios Q_Bucherer->Sol_Bucherer1 Low Intermediate Yield Sol_Bucherer2 Suboptimal pH/Temp? - Adjust pH to 8-9 - Ensure Reflux Q_Bucherer->Sol_Bucherer2 Low Intermediate Yield

References

Technical Support Center: Crystallization of 2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the crystallization of 2-amino-2-(4-bromophenyl)acetic acid.

Troubleshooting Guides

Oiling out, or liquid-liquid phase separation, is a common challenge in crystallization where the solute forms a liquid phase instead of solid crystals. This phenomenon is often influenced by kinetics and thermodynamics. The following guide provides strategies to mitigate this issue.

Key Crystallization Parameters to Prevent Oiling Out

A systematic approach to adjusting crystallization parameters is crucial for preventing oiling out. The following table summarizes key variables and their recommended adjustments.

ParameterIssueRecommended ActionRationale
Cooling Rate Rapid cooling increases supersaturation too quickly, favoring oiling out over nucleation and crystal growth.Decrease the cooling rate. Employ a stepwise or ramp-down cooling profile.A slower approach allows the system to remain in the metastable zone longer, promoting orderly crystal growth.
Supersaturation High supersaturation is a primary driver of oiling out.Reduce the initial concentration of the solute in the solvent.Lowering the concentration helps to avoid reaching a critical level of supersaturation where oiling out is kinetically favored.
Solvent Choice An inappropriate solvent can lead to either very high solubility (requiring excessive anti-solvent or cooling) or poor solubility, both of which can contribute to oiling out.Conduct a solvent screening to identify a solvent or solvent system where the compound has moderate solubility at elevated temperatures and lower solubility at room temperature.The ideal solvent will allow for a suitable solubility gradient with temperature changes, facilitating controlled crystallization.
Seeding Spontaneous nucleation at high supersaturation can lead to oiling out.Introduce seed crystals of the desired compound into the solution once it is slightly supersaturated.Seeding provides a template for crystal growth to occur at a lower supersaturation level, bypassing the need for primary nucleation which can lead to oiling out.
pH of the Solution For amino acids, solubility is highly dependent on pH. At the isoelectric point, solubility is at a minimum, while at acidic or basic pH, solubility increases.Adjust the pH of the solution away from the isoelectric point during

Technical Support Center: Optimizing Recrystallization of 2-amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of recrystallization for 2-amino-2-(4-bromophenyl)acetic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically stems from the selection of an inappropriate solvent or using an insufficient volume.

  • Inappropriate Solvent: this compound possesses both polar (amino and carboxylic acid groups) and non-polar (bromophenyl ring) characteristics. This zwitterionic nature at its isoelectric point can lead to low solubility in many common organic solvents. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.

  • Insufficient Solvent: Ensure you are adding the solvent in small portions and allowing adequate time for dissolution at an elevated temperature.

Solution:

  • Switch to a more polar solvent. Good starting points for screening include water, ethanol, methanol, or isopropanol.

  • Consider a mixed solvent system. A common and often effective approach is to dissolve the compound in a "good" solvent (one in which it is soluble) at an elevated temperature and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1] Common mixed solvent systems for polar compounds include ethanol/water or methanol/water.[1]

Q2: Instead of crystals, an oil is forming as the solution cools. How can I resolve this?

A2: The formation of an oil, often referred to as "oiling out," can be attributed to several factors:

  • High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

  • Supersaturation: The solution may be too concentrated, leading to the compound coming out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

Solutions:

  • Add More Solvent: Reheat the solution and add more of the "good" solvent to decrease the concentration. Then, allow it to cool more slowly.

  • Lower the Cooling Temperature: If using a mixed solvent system, you may need to use a higher proportion of the "poor" solvent and cool the solution to a lower temperature.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.

  • Trituration: If an oil persists, it can sometimes be induced to solidify by swirling it with a small amount of a non-polar solvent in which the compound is insoluble, such as hexane.

Q3: Crystal formation is not occurring, even after extended cooling. What are the next steps?

A3: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.

Solutions:

  • Evaporate Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.

  • Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal as described in A2.

  • Change Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Re-evaluate your solvent choice based on the screening protocol below.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be a result of several factors during the recrystallization process.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Ensure Complete Precipitation: Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize the recovery of the crystalline product.

  • Careful Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Data Presentation: Solvent Screening

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility predictions based on the compound's structure and data for similar molecules. It is crucial to perform experimental validation as outlined in the "Experimental Protocols" section.

SolventPolarityPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureSuitability for Recrystallization
WaterHighSparingly SolubleSolublePotentially good, especially in a mixed system
EthanolHighSparingly SolubleSolubleGood candidate, potentially in a mixed system
MethanolHighSparingly SolubleSolubleGood candidate, potentially in a mixed system
IsopropanolMedium-HighSparingly to Poorly SolubleSolubleGood candidate
AcetoneMediumPoorly SolubleSparingly SolubleMay be a suitable "poor" solvent
Ethyl AcetateMediumPoorly SolubleSparingly SolubleMay be a suitable "poor" solvent
DichloromethaneMedium-LowInsolublePoorly SolubleUnlikely to be a good primary solvent
TolueneLowInsolubleInsolubleUnlikely to be a good primary solvent
HexaneLowInsolubleInsolubleGood for trituration and as a "poor" solvent

Disclaimer: This data is an estimation and should be used as a guide for initial solvent screening. Experimental verification is essential for optimizing the recrystallization process.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of solvents from the table above

  • Test tubes

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature while stirring. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.

Protocol 2: Recrystallization of this compound

Once a suitable solvent or solvent system has been identified, this protocol can be used for the bulk purification of the compound.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and begin heating the mixture with stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • If using a mixed solvent system, dissolve the compound in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be placed on an insulating surface like a cork ring.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

Recrystallization_Workflow Workflow for Optimizing Recrystallization Solvent start Start: Crude This compound solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen dissolve Dissolves in Cold Solvent? solvent_screen->dissolve insoluble Insoluble in Hot Solvent? dissolve->insoluble No poor_solvent Potential 'Poor' Solvent (for mixed system) dissolve->poor_solvent Yes good_solvent Potential 'Good' Solvent (for mixed system) insoluble->good_solvent No ideal_solvent Ideal Single Solvent Found insoluble->ideal_solvent Yes mixed_system Consider Mixed Solvent System good_solvent->mixed_system poor_solvent->mixed_system bulk_recrystallization Perform Bulk Recrystallization ideal_solvent->bulk_recrystallization collect_crystals Collect and Dry Crystals bulk_recrystallization->collect_crystals end End: Purified Product collect_crystals->end mixed_system->bulk_recrystallization

References

Technical Support Center: Synthesis of 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-2-(4-bromophenyl)acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Strecker synthesis method.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction of the starting material, 4-bromobenzaldehyde.- Ensure the purity of 4-bromobenzaldehyde. - Optimize reaction time and temperature. - Use a slight excess of cyanide and ammonium salt.
Incomplete hydrolysis of the intermediate α-aminonitrile.- Extend the hydrolysis time or increase the concentration of the acid/base. - Ensure the hydrolysis temperature is appropriate for the chosen conditions (acidic or basic).
Loss of product during workup and purification.- Carefully adjust the pH to the isoelectric point of the amino acid to ensure maximum precipitation. - Use an appropriate solvent for recrystallization to minimize solubility of the final product.
Presence of Unreacted 4-bromobenzaldehyde Insufficient reaction time or temperature for the initial aminonitrile formation.- Increase the reaction time for the Strecker reaction. - Ensure the reaction temperature is maintained at the optimal level.
Inefficient purification.- Perform multiple recrystallizations. - Consider column chromatography for purification if high purity is required.
Contamination with 2-amino-2-(4-bromophenyl)acetonitrile Incomplete hydrolysis of the nitrile intermediate.- Increase the duration and/or temperature of the hydrolysis step. - Use a stronger acid or base for hydrolysis, depending on the chosen method.
Formation of 2-hydroxy-2-(4-bromophenyl)acetic acid Presence of water during the initial stages of the Strecker synthesis, leading to the formation of the cyanohydrin, which is then hydrolyzed.- Use anhydrous solvents and reagents for the initial reaction. - Add the cyanide source slowly to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Strecker synthesis?

A1: The most common impurities include:

  • Unreacted starting material: 4-bromobenzaldehyde.

  • Intermediate: 2-amino-2-(4-bromophenyl)acetonitrile.

  • Side-product: 2-hydroxy-2-(4-bromophenyl)acetic acid, which forms from the hydrolysis of the corresponding cyanohydrin.

Q2: How can I minimize the formation of the 2-hydroxy-2-(4-bromophenyl)acetic acid impurity?

A2: The formation of the hydroxy acid can be minimized by running the initial stage of the Strecker synthesis under anhydrous or near-anhydrous conditions. This is because the presence of water can lead to the formation of 4-bromobenzaldehyde cyanohydrin, which is then hydrolyzed to the hydroxy acid.

Q3: What is the role of ammonium chloride and sodium cyanide in the Strecker synthesis?

A3: Ammonium chloride serves as the source of ammonia, which reacts with the 4-bromobenzaldehyde to form an imine. Sodium cyanide provides the cyanide ion, which then attacks the imine to form the α-aminonitrile intermediate.

Q4: Why is the hydrolysis step necessary?

A4: The hydrolysis step is crucial for converting the nitrile group (-CN) of the 2-amino-2-(4-bromophenyl)acetonitrile intermediate into a carboxylic acid group (-COOH), thus forming the final amino acid product. This can be achieved under either acidic or basic conditions.

Q5: The classical Strecker synthesis produces a racemic mixture. How can I obtain a single enantiomer?

A5: To obtain a single enantiomer, you can employ methods such as:

  • Chiral resolution: Separating the enantiomers of the final racemic product using a chiral resolving agent.

  • Asymmetric Strecker synthesis: Using a chiral auxiliary or a chiral catalyst to stereoselectively form one enantiomer of the intermediate α-aminonitrile.

Data Presentation

Table 1: Common Impurities and their Identification

Impurity Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Method for Detection
4-bromobenzaldehydeC₇H₅BrO185.02HPLC, GC-MS
2-amino-2-(4-bromophenyl)acetonitrileC₈H₇BrN₂211.06HPLC, LC-MS
2-hydroxy-2-(4-bromophenyl)acetic acidC₈H₇BrO₃231.04HPLC, LC-MS

Experimental Protocols

Generalized Strecker Synthesis of this compound

Materials:

  • 4-bromobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde in methanol in a round-bottom flask.

    • Add a solution of ammonium chloride in aqueous ammonia to the flask and stir.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium cyanide to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours.

    • The formation of the 2-amino-2-(4-bromophenyl)acetonitrile intermediate can be monitored by TLC or HPLC.

  • Hydrolysis of the α-aminonitrile:

    • To the reaction mixture containing the α-aminonitrile, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with a base (e.g., NaOH) to the isoelectric point of this compound to precipitate the product.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture) to obtain the purified this compound.

Visualizations

Caption: Strecker synthesis pathway for this compound.

Impurity_Formation Start 4-bromobenzaldehyde Main_Reaction Main Reaction (+ NH3, CN-) Start->Main_Reaction Side_Reaction Side Reaction (+ H2O, CN-) Start->Side_Reaction Aminonitrile 2-amino-2-(4-bromophenyl)acetonitrile Main_Reaction->Aminonitrile Cyanohydrin 4-bromobenzaldehyde Cyanohydrin Side_Reaction->Cyanohydrin Hydrolysis1 Hydrolysis Aminonitrile->Hydrolysis1 Hydrolysis2 Hydrolysis Cyanohydrin->Hydrolysis2 Product Desired Product Hydrolysis1->Product Impurity Impurity: 2-hydroxy-2-(4-bromophenyl)acetic acid Hydrolysis2->Impurity

Caption: Formation pathway of the main product and a common impurity.

Troubleshooting_Workflow Start Start Experiment Problem Low Yield or Impure Product? Start->Problem Check_Starting_Material Analyze Starting Material (4-bromobenzaldehyde) Problem->Check_Starting_Material Yes Success Successful Synthesis Problem->Success No Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time) Check_Starting_Material->Check_Reaction_Conditions Check_Hydrolysis Analyze for Incomplete Hydrolysis (α-aminonitrile) Check_Reaction_Conditions->Check_Hydrolysis Check_Side_Products Analyze for Side Products (hydroxy acid) Check_Hydrolysis->Check_Side_Products Optimize_Purification Optimize Purification (Recrystallization, pH) Check_Side_Products->Optimize_Purification Optimize_Purification->Problem

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-2-(4-bromophenyl)acetic acid.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the synthesis of this compound, primarily via the Strecker synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Strecker synthesis of this compound?

A1: The most significant side reactions are the Cannizzaro reaction of the starting material, 4-bromobenzaldehyde, and the incomplete hydrolysis of the intermediate α-aminonitrile, leading to the formation of 2-amino-2-(4-bromophenyl)acetamide.

Q2: How can I minimize the formation of Cannizzaro byproducts?

A2: The Cannizzaro reaction is base-catalyzed and occurs with aldehydes that lack α-hydrogens, such as 4-bromobenzaldehyde.[1][2] To minimize this side reaction, it is crucial to control the basicity of the reaction mixture. Using a milder source of ammonia, such as an ammonium salt (e.g., ammonium chloride), can help maintain a less basic pH.[2][3] Avoiding high concentrations of strong bases is recommended.

Q3: I am observing a significant amount of an amide byproduct. How can I ensure complete hydrolysis of the aminonitrile?

A3: Incomplete hydrolysis of the 2-amino-2-(4-bromophenyl)acetonitrile intermediate results in the formation of 2-amino-2-(4-bromophenyl)acetamide.[4][5] To promote complete hydrolysis to the desired carboxylic acid, ensure that the hydrolysis conditions (e.g., strong acid like HCl) are sufficiently harsh and the reaction time is adequate.[3][4] Monitoring the reaction by techniques like TLC or HPLC can help determine the point of complete conversion.

Q4: My overall yield is low. What are the potential causes and how can I improve it?

A4: Low yields can be attributed to several factors:

  • Side Reactions: The formation of Cannizzaro products or the amide byproduct will consume starting materials and intermediates, reducing the yield of the desired amino acid.

  • Incomplete Imine Formation: The initial step of the Strecker synthesis is the formation of an imine from 4-bromobenzaldehyde and ammonia.[3][6] Ensuring anhydrous conditions and using a dehydrating agent can help drive this equilibrium towards the imine.

  • Losses during Workup and Purification: The product's solubility and stability during extraction and recrystallization steps can impact the final yield. Optimizing pH for precipitation and choosing an appropriate recrystallization solvent are critical.

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
Presence of 4-bromobenzyl alcohol and 4-bromobenzoic acid in the product Cannizzaro reaction of 4-bromobenzaldehyde.[1][2]- Use ammonium chloride instead of aqueous ammonia to buffer the reaction. - Avoid high temperatures during the initial stages of the reaction. - Slowly add the cyanide source to maintain a low concentration of free base.
Significant amount of 2-amino-2-(4-bromophenyl)acetamide impurity Incomplete hydrolysis of the aminonitrile intermediate.[4][5]- Increase the concentration of the acid used for hydrolysis. - Extend the reflux time for the hydrolysis step. - Monitor the reaction progress by TLC or HPLC until the amide is no longer detected.
Low purity of the final product after recrystallization Co-precipitation of impurities.- Screen different recrystallization solvents or solvent mixtures. - Perform a second recrystallization. - Consider column chromatography for purification if high purity is required.
Reaction fails to proceed or proceeds very slowly Poor quality of reagents or suboptimal reaction conditions.- Ensure 4-bromobenzaldehyde is pure and free of the corresponding carboxylic acid. - Use fresh, high-purity cyanide and ammonia sources. - Optimize the reaction temperature; while higher temperatures can accelerate the reaction, they may also promote side reactions.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of major side products. This data is compiled from general principles of the Strecker and Cannizzaro reactions.

Parameter Condition Expected Yield of this compound Expected Level of 4-bromobenzoic acid & 4-bromobenzyl alcohol Expected Level of 2-amino-2-(4-bromophenyl)acetamide
Ammonia Source Aqueous AmmoniaModerateHighLow (if hydrolysis is complete)
Ammonium ChlorideHighLowLow (if hydrolysis is complete)
Hydrolysis Time ShortLow-High
LongHigh-Low
Hydrolysis Acidity Mild AcidLow-High
Strong AcidHigh-Low

Experimental Protocols

Key Experiment: Strecker Synthesis of this compound

This protocol is a representative method adapted from established procedures for similar aromatic amino acids.

Step 1: Formation of 2-Amino-2-(4-bromophenyl)acetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is prepared.

  • To this solution, add 4-bromobenzaldehyde (1.0 eq) followed by a solution of sodium cyanide (1.1 eq) in water, while maintaining the temperature at 0-5 °C with an ice bath.

  • The reaction mixture is stirred at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • The resulting precipitate, 2-amino-2-(4-bromophenyl)acetonitrile, is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis of 2-Amino-2-(4-bromophenyl)acetonitrile

  • The crude 2-amino-2-(4-bromophenyl)acetonitrile is suspended in a solution of concentrated hydrochloric acid.

  • The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC to confirm the disappearance of the starting material and the intermediate amide).

  • The reaction mixture is then cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 5-6) using a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude this compound.

  • The solid product is collected by filtration, washed with cold water and ethanol, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., water/ethanol mixture).

Mandatory Visualization

Strecker_Synthesis_Side_Reactions cluster_main Main Strecker Synthesis Pathway cluster_side Potential Side Reactions Start 4-Bromobenzaldehyde Iminium Iminium Intermediate Start->Iminium + NH3 Cannizzaro_Products 4-Bromobenzyl alcohol + 4-Bromobenzoic acid Start->Cannizzaro_Products Cannizzaro Reaction Ammonia Ammonia (NH3) Cyanide Cyanide (CN-) Aminonitrile 2-Amino-2-(4-bromophenyl)acetonitrile Iminium->Aminonitrile + CN- Product This compound Aminonitrile->Product Complete Hydrolysis Amide 2-Amino-2-(4-bromophenyl)acetamide Aminonitrile->Amide Incomplete Hydrolysis Base Strong Base (e.g., excess OH-) Hydrolysis Acid Hydrolysis (H3O+) Amide->Product Further Hydrolysis

References

Technical Support Center: Enhancing the Stability of 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-amino-2-(4-bromophenyl)acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound.

IssuePotential Cause(s)Recommended Actions
Loss of potency or appearance of new peaks in HPLC analysis. Chemical Degradation: The compound may be susceptible to degradation under certain conditions (e.g., pH, temperature, light).Conduct a forced degradation study to identify potential degradation products and pathways. This will aid in developing a stability-indicating analytical method.
Racemization: Phenylglycine derivatives can be prone to racemization, particularly under basic conditions, leading to a loss of stereochemical purity.Carefully control the pH of solutions, maintaining it in the neutral to slightly acidic range. Use a stability-indicating chiral HPLC method to monitor enantiomeric purity.
Oxidation: The amino group can be susceptible to oxidation.Prepare solutions using degassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon). If oxidation is confirmed, the addition of antioxidants may be explored, ensuring compatibility with the intended application.
Precipitation or changes in physical appearance of the solid or solution. Polymorphism: The compound may exist in different crystalline forms with varying solubilities and stabilities.Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Control crystallization conditions to ensure a consistent and stable polymorphic form.
Hygroscopicity: The compound may absorb moisture from the atmosphere.Store the solid material in a desiccator or a controlled low-humidity environment.
pH-dependent Solubility: As an amino acid, the solubility is highly dependent on pH.Determine the pH-solubility profile of the compound. Adjust the pH of solutions to ensure the compound remains fully dissolved. Use of appropriate buffer systems is recommended for pH control.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure and related compounds, the primary degradation pathways for this compound are expected to be:

  • Racemization: Loss of stereochemical integrity at the chiral alpha-carbon, particularly under basic conditions.

  • Oxidative Degradation: Oxidation of the amino group.

  • Photodegradation: The bromophenyl group may be susceptible to degradation upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) and deamination (loss of the amino group) can occur.[1][2][3]

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a well-sealed container, protected from light and moisture, at a controlled cool temperature. Storage in a desiccator is recommended.

Q3: How can I prepare a stable solution of this compound?

A3: To prepare a stable solution, consider the following:

  • Solvent Selection: Use high-purity, degassed solvents.

  • pH Control: The pH of aqueous solutions should be carefully controlled, preferably in the neutral to slightly acidic range, using a suitable buffer system to avoid base-catalyzed racemization and degradation.

  • Light Protection: Prepare and store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C), and allow them to equilibrate to room temperature before use to prevent precipitation.

Q4: Are there any excipients that can be used to enhance the stability of formulations containing this compound?

A4: Yes, several excipients can potentially enhance stability:

  • Buffers: Phosphate, citrate, or acetate buffers can maintain the pH in the optimal range.

  • Antioxidants: Ascorbic acid or sodium metabisulfite may be considered if oxidative degradation is a significant issue, but compatibility studies are essential.

  • Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, sugars like sucrose or trehalose can act as stabilizers.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products under various stress conditions, as recommended by ICH guidelines.[4]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours in a sealed vial.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Calculate the percentage of degradation.

    • Identify and characterize major degradation products using techniques like LC-MS.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products and enantiomer.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm) for enantiomeric separation, or a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) for achiral degradation products.

  • Mobile Phase (Chiral): A mixture of n-hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for resolution.

  • Mobile Phase (Achiral): A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following tables provide an illustrative example of how to present quantitative data from a forced degradation study.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60°C)245.214.5 min
0.1 M NaOH (RT)815.823.8 min, 5.1 min
3% H₂O₂ (RT)248.916.2 min
Heat (60°C)483.114.5 min
Photostability (ICH Q1B)-12.537.1 min, 8.3 min, 9.0 min

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Table 2: Enantiomeric Purity under Basic Stress

Time (hours) in 0.1 M NaOH% (S)-enantiomer% (R)-enantiomer
099.80.2
295.34.7
489.110.9
878.521.5

Note: This table illustrates the potential for racemization under basic conditions and is for exemplary purposes.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products A This compound B Racemic Mixture A->B Base (e.g., NaOH) C Oxidized Products A->C Oxidizing Agent (e.g., H₂O₂) D Photodegradation Products A->D UV Light E Decarboxylated Product A->E Heat F Deaminated Product A->F Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photodegradation prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Stability-Indicating HPLC neutralize->hplc lcms LC-MS for Identification hplc->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of 2-amino-2-(4-bromophenyl)acetic acid by Fractional Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-amino-2-(4-bromophenyl)acetic acid via fractional crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional crystallization of this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or No Crystal Formation The solution is not sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound.[1]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
An inappropriate solvent or solvent mixture was used.Consult solubility data to select a more suitable solvent system where the compound has high solubility in the hot solvent and low solubility in the cold solvent.
Oiling Out (Formation of a liquid layer instead of solid crystals) The compound's melting point is lower than the temperature of the crystallization solution.- Use a larger volume of solvent to lower the saturation temperature. - Switch to a solvent with a lower boiling point.
The presence of significant impurities.- Consider a pre-purification step such as column chromatography. - Add a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration.[1]
Crystals are colored or discolored Presence of colored impurities in the crude material.Add a small amount of activated charcoal to the hot solution before filtration.[1]
Thermal degradation of the compound.Avoid prolonged heating at high temperatures.
Fine, powdery crystals instead of larger, well-defined crystals The solution was cooled too quickly.Ensure a slow cooling rate to allow for larger crystal growth.[2]
High degree of supersaturation.Use a slightly larger volume of solvent to decrease the level of supersaturation.
Low Yield of Recrystallized Product Too much solvent was used, leading to significant loss of the compound in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent.[1]
Incomplete crystallization.Allow sufficient time for crystallization at a low temperature (e.g., in an ice bath or refrigerator).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the fractional crystallization of this compound?

A1: The ideal solvent system is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Due to its amino acid nature, it is likely to be soluble in aqueous solutions and alcohols.[3] A mixture of a "good" solvent (e.g., water or methanol, in which the compound is highly soluble) and a "poor" solvent (e.g., a less polar organic solvent in which it is sparingly soluble) can be effective.[1] Experimental screening of different solvent systems is highly recommended.

Q2: How can I improve the purity of my product with multiple crystallization steps?

A2: To improve purity through multiple crystallizations, dissolve the crystals obtained from the first crystallization in a minimal amount of hot solvent and repeat the cooling and filtration process. Each successive crystallization step will further remove impurities, but will also result in some loss of the desired compound.

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: There are several potential reasons for this issue. You may not have added enough solvent; try adding small additional portions of the hot solvent.[1] The chosen solvent may be inappropriate for your compound at that temperature. If adding more solvent doesn't work, a different solvent system should be considered. It is also possible that your crude product contains insoluble impurities, in which case a hot filtration should be performed to remove them before cooling.[1]

Q4: How does the zwitterionic nature of this compound affect its crystallization?

A4: Like other amino acids, this compound is zwitterionic, which can lead to poor solubility in common non-polar organic solvents.[3] Its solubility is also highly pH-dependent. Adjusting the pH of an aqueous solution away from the isoelectric point can increase solubility, which might be useful for dissolving the crude product before inducing crystallization by neutralizing the solution.

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute. To prevent this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution more slowly.

Experimental Protocol: Fractional Crystallization

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. For this example, we will use a hypothetical water-ethanol mixture.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., hot water) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a filtration apparatus (funnel with fluted filter paper and a clean receiving flask) with hot solvent.

    • Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent (e.g., ethanol) dropwise to the hot filtrate until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent until the solution is clear again.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[1]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

  • Analysis:

    • Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.

    • Further analysis by techniques such as NMR or HPLC can also be performed.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents at different temperatures to illustrate the principles of solvent selection. Disclaimer: This data is for illustrative purposes only and has not been experimentally verified.

SolventTemperature (°C)Solubility ( g/100 mL)
Water200.5
Water805.0
Ethanol200.2
Ethanol702.5
Methanol200.8
Methanol607.0
Acetone20<0.1
Acetone500.5
Dichloromethane20<0.1
Dichloromethane400.2

Experimental Workflow

Fractional_Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation cluster_analysis Analysis A Crude Product B Add Minimal Hot Solvent A->B C Hot Filtration B->C D Slow Cooling C->D E Induce Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I J Purity & Yield Analysis I->J

Caption: Workflow for the purification of this compound.

References

Navigating the Scale-Up of 2-Amino-2-(4-bromophenyl)acetic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the transition from laboratory-scale synthesis to industrial production of key pharmaceutical intermediates like 2-amino-2-(4-bromophenyl)acetic acid presents a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions encountered during the scale-up of this important compound.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce complexities related to reaction kinetics, heat and mass transfer, and product purification. This guide addresses common problems in a question-and-answer format to assist in overcoming these hurdles.

Issue 1: Inconsistent Yields and Reaction Control

  • Question: We are observing significant variations in yield and difficulty in controlling the reaction exotherm during the scale-up of the Strecker synthesis of this compound. What are the likely causes and how can we mitigate them?

  • Answer: Inconsistent yields and poor reaction control during the scale-up of the Strecker synthesis are often attributed to challenges in maintaining homogeneity and efficient heat transfer in larger reactors.

    • Mixing Efficiency: Inadequate agitation in large vessels can lead to localized "hot spots" and poor distribution of reactants, resulting in side reactions and decreased yield. It is crucial to optimize the agitator design and speed to ensure the reaction mixture is homogeneous.

    • Temperature Regulation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Implementing a robust heating/cooling system with multiple temperature probes is essential for precise temperature control.

    • Reagent Addition: The rate of addition of reagents, particularly the cyanide source, becomes critical at a larger scale. A slow, controlled addition is necessary to manage the reaction exotherm and prevent temperature spikes that can lead to impurity formation.

Issue 2: Increased Impurity Profile

  • Question: Upon scaling up, we have noticed an increase in the levels of impurities in our crude this compound. What are the common impurities and how can we minimize their formation?

  • Answer: The formation of impurities is a common challenge in scaling up organic syntheses. For this compound, common impurities can arise from side reactions of the Strecker synthesis or degradation of the product.

    • Common Impurities: Potential impurities include the corresponding α-hydroxy acid (from the reaction of 4-bromobenzaldehyde with cyanide before the addition of ammonia), and over-reaction or degradation products.

    • Minimizing Impurities:

      • Raw Material Quality: Ensure the purity of starting materials like 4-bromobenzaldehyde, as impurities in the starting materials can be carried through the synthesis.

      • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the formation of byproducts. Re-optimization of these parameters for the pilot or industrial scale is often necessary.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation of the aldehyde starting material.

Issue 3: Challenges in Chiral Resolution

  • Question: We are facing difficulties in the chiral resolution of racemic this compound at a larger scale, including inconsistent diastereomeric salt formation and low enantiomeric excess (ee). What are the key parameters to control?

  • Answer: Chiral resolution by diastereomeric salt formation is highly sensitive to process parameters, and these challenges are often magnified during scale-up.

    • Solvent Selection: The choice of solvent is critical. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. Screening of various solvents and solvent mixtures is recommended.

    • Cooling Profile: The rate of cooling during crystallization of the diastereomeric salt can impact the crystal size, purity, and filterability. A controlled, gradual cooling profile is generally preferred over rapid cooling.

    • Supersaturation Control: Maintaining a controlled level of supersaturation is key to achieving selective crystallization of the desired diastereomer. This can be managed by controlling the concentration, temperature, and addition of anti-solvents.

    • Recrystallization: To improve the enantiomeric excess, one or more recrystallizations of the diastereomeric salt may be necessary.

Issue 4: Product Isolation and Purification

  • Question: We are experiencing issues with the physical properties of the final product, such as fine particles that are difficult to filter and the formation of unwanted polymorphs during crystallization. How can we improve the isolation and purification steps?

  • Answer: The final crystallization step is crucial for obtaining a product with the desired physical properties and purity.

    • Crystallization Solvent: The choice of crystallization solvent significantly affects the crystal habit and particle size distribution. A systematic screening of solvents is recommended to find the optimal system that provides good crystal morphology and efficient purification.

    • Control of Supersaturation and Agitation: Similar to the chiral resolution step, controlling the rate of supersaturation (e.g., through controlled cooling or anti-solvent addition) and the agitation speed can influence the crystal size and prevent the formation of fine particles.

    • Polymorphism: The potential for polymorphism should be investigated. Characterizing the solid form of the product under different crystallization conditions using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is important to ensure consistent production of the desired polymorph.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a large scale?

A1: The most common industrial synthesis route is the Strecker synthesis . This method involves the reaction of 4-bromobenzaldehyde with a cyanide source (e.g., sodium cyanide) and an ammonia source (e.g., ammonium chloride) to form an α-aminonitrile intermediate, which is then hydrolyzed to the racemic amino acid. For the production of a single enantiomer, this is typically followed by a chiral resolution step, often involving the formation of diastereomeric salts with a chiral resolving agent.

Q2: What are the key safety considerations when scaling up the production of this compound?

A2: The use of highly toxic reagents like sodium cyanide in the Strecker synthesis is a major safety concern. When scaling up, it is imperative to have robust containment systems, dedicated handling procedures, and an effective emergency response plan for cyanide exposure. The reaction can also be exothermic, requiring careful monitoring and control to prevent runaway reactions.

Q3: How does the bromine substituent affect the synthesis and purification compared to the chloro-analog?

A3: The bromine substituent is larger and more electron-withdrawing than chlorine, which can have subtle effects on reaction rates and the properties of intermediates and the final product. The increased molecular weight of the bromo-compound may also influence its solubility in different solvents, potentially requiring adjustments to the crystallization and purification protocols that were developed for the chloro-analog.

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring the progress of the reaction, assessing the purity of the product, and determining the enantiomeric excess after chiral resolution. Chiral HPLC columns are used for the latter. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation, while techniques like XRPD and DSC are important for characterizing the solid-state properties of the final product.

Quantitative Data Summary

The following tables provide a summary of typical process parameters and expected outcomes for the key stages of this compound production. The data is based on analogous processes for similar compounds and should be optimized for the specific equipment and conditions of your facility.

Table 1: Strecker Synthesis of Racemic this compound

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Target)
Starting Material 4-bromobenzaldehyde4-bromobenzaldehyde
Reagents NaCN, NH₄ClNaCN, NH₄Cl
Solvent Methanol/WaterMethanol/Water
Temperature 0-25 °C5-30 °C
Reaction Time 12-24 hours18-36 hours
Typical Yield 75-85%70-80%
Purity (Crude) >95%>90%

Table 2: Chiral Resolution via Diastereomeric Salt Formation

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Target)
Starting Material Racemic this compoundRacemic this compound
Resolving Agent e.g., (+)-Tartaric Acide.g., (+)-Tartaric Acid
Solvent Ethanol/WaterEthanol/Water or other optimized solvent system
Temperature Profile Gradual cooling from 60°C to 10°CControlled cooling profile
Theoretical Yield <50% (per resolution cycle)<50% (per resolution cycle)
Enantiomeric Excess (ee) >98% (after recrystallization)>98% (after recrystallizations)

Experimental Protocols

Protocol 1: Pilot-Scale Strecker Synthesis of Racemic this compound

  • Reactor Setup: Charge a suitable glass-lined reactor with 4-bromobenzaldehyde and a mixture of methanol and water.

  • Reagent Addition: Cool the reactor to 5-10°C. Slowly add an aqueous solution of ammonium chloride, followed by the controlled addition of an aqueous solution of sodium cyanide over several hours, maintaining the temperature below 15°C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 20-25°C) for 24-36 hours, monitoring the reaction progress by HPLC.

  • Hydrolysis: Upon completion, carefully add concentrated hydrochloric acid to the reaction mixture, controlling the exotherm. Heat the mixture to reflux to hydrolyze the aminonitrile intermediate.

  • Isolation: Cool the reaction mixture to precipitate the racemic this compound. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Pilot-Scale Chiral Resolution

  • Salt Formation: In a separate reactor, dissolve the racemic this compound and the chiral resolving agent (e.g., (+)-tartaric acid) in a suitable solvent system (e.g., ethanol/water) at an elevated temperature.

  • Crystallization: Implement a controlled cooling profile to selectively crystallize the desired diastereomeric salt.

  • Isolation: Filter the precipitated diastereomeric salt and wash with a cold solvent.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the enantiomerically enriched product.

  • Purification: Filter the product, wash with deionized water, and dry under vacuum. If necessary, recrystallize the final product to achieve the desired purity and enantiomeric excess.

Visualizations

experimental_workflow cluster_synthesis Racemic Synthesis (Strecker) cluster_resolution Chiral Resolution start 4-Bromobenzaldehyde NaCN, NH4Cl reaction Aminonitrile Formation start->reaction 1. Reaction hydrolysis Hydrolysis reaction->hydrolysis 2. Acidification racemic_product Racemic this compound hydrolysis->racemic_product 3. Isolation start_resolution Racemic Amino Acid + Chiral Resolving Agent racemic_product->start_resolution To Resolution salt_formation Diastereomeric Salt Formation start_resolution->salt_formation crystallization Selective Crystallization salt_formation->crystallization separation Filtration crystallization->separation liberation Liberation of Enantiomer separation->liberation final_product Enantiopure this compound liberation->final_product

Caption: A generalized experimental workflow for the synthesis and chiral resolution of this compound.

troubleshooting_logic cluster_yield Low/Inconsistent Yield cluster_purity High Impurity Levels cluster_resolution_issues Resolution Problems problem Scale-Up Issue Encountered cause_mixing Poor Mixing problem->cause_mixing cause_temp Inadequate Temperature Control problem->cause_temp cause_reagents Reagent Quality/Addition problem->cause_reagents cause_side_reactions Side Reactions problem->cause_side_reactions cause_degradation Product Degradation problem->cause_degradation cause_solvent Incorrect Solvent problem->cause_solvent cause_cooling Improper Cooling Rate problem->cause_cooling cause_supersaturation Uncontrolled Supersaturation problem->cause_supersaturation solution_mixing Optimize Agitation cause_mixing->solution_mixing solution_temp Improve Heat Transfer cause_temp->solution_temp solution_reagents Control Reagent Quality and Addition Rate cause_reagents->solution_reagents solution_purity Re-optimize Time/Temp Use Inert Atmosphere cause_side_reactions->solution_purity cause_degradation->solution_purity solution_resolution Screen Solvents Control Cooling Profile Manage Supersaturation cause_solvent->solution_resolution cause_cooling->solution_resolution cause_supersaturation->solution_resolution

Caption: A logical diagram outlining common troubleshooting pathways for scale-up challenges.

Technical Support Center: Purification of 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing colored impurities from 2-amino-2-(4-bromophenyl)acetic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to assist you in obtaining a high-purity product.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the likely sources of colored impurities in my sample of this compound?

A1: Colored impurities in synthetically produced amino acids can originate from several sources. During the production of amino acids, raw materials often contain pigments.[1] Common culprits include:

  • Starting material impurities: Residual starting materials or reagents from the synthesis.

  • By-products from the synthesis: Side reactions can lead to the formation of colored aromatic compounds.

  • Oxidation products: The aromatic ring and amino group are susceptible to oxidation, which can form highly colored species.

  • Maillard reaction products: If sugars are present under high-temperature conditions, they can react with the amino acid to form brown polymers.[1]

  • Fermentation byproducts: If the synthesis involves a fermentation step, colored compounds from the metabolic process can be carried through.[1]

Q2: I have a sample of this compound that is off-white to yellow. Which purification method should I try first?

A2: For removing minor colored impurities from a solid organic compound, recrystallization is often the most effective and straightforward first choice. If the color is persistent after one recrystallization, or if the material is significantly discolored, treatment with activated carbon during the recrystallization process is recommended. For very impure samples or for achieving the highest purity, column chromatography is a powerful option.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure of this compound, which has both polar (amino and carboxylic acid groups) and non-polar (bromophenyl group) characteristics, suitable solvents would be polar protic solvents or a mixture of solvents. Good starting points for solvent screening include:

  • Water

  • Ethanol

  • Isopropanol

  • A mixture of Ethanol and Water

  • A mixture of Acetone and Water

You will need to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q4: My compound "oils out" instead of forming crystals during recrystallization. What can I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This can be addressed by:

  • Increasing the solvent volume: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil.

  • Slowing down the cooling rate: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

  • Using a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

  • Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystallization.

  • Adding a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Q5: How much activated carbon should I use for decolorization, and when should I add it?

A5: A general rule of thumb is to use 1-5% activated carbon by weight relative to your crude compound. It is crucial not to use an excess, as activated carbon can also adsorb your desired product, leading to a lower yield. The activated carbon should be added to the hot, dissolved solution of your compound before filtration. The solution should then be heated for a short period with the carbon to allow for adsorption of the impurities.

Q6: What type of column chromatography is best suited for purifying this compound?

A6: For the purification of amino acids, several column chromatography techniques can be effective.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying aromatic amino acids. A C18 column is a common choice, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[2] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase, allowing for separation from charged impurities.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemExpected Solubility BehaviorNotes
WaterSparingly soluble at room temperature, more soluble when hot.Good for highly polar impurities.
EthanolSoluble, especially when hot.May require a co-solvent like water to reduce solubility at room temperature.
IsopropanolSimilar to ethanol, but less polar.Good for achieving a significant solubility difference between hot and cold.
Ethanol/WaterHighly tunable.Start with dissolving in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then add a few drops of hot ethanol to clarify.
Acetone/WaterAnother effective mixed solvent system.Similar procedure to the ethanol/water mixture.

Table 2: General Parameters for Activated Carbon Treatment

ParameterRecommended ValueRationale
Type of Activated CarbonPowdered Wood CarbonHigh surface area and good for adsorbing small to medium-sized colored molecules.[1]
Amount1-5% (w/w) of crude productBalances impurity removal with minimizing product loss.
Contact Time5-15 minutesSufficient time for adsorption without significant product loss.
TemperatureAt the boiling point of the solventEnsures the product remains in solution during treatment.

Experimental Protocols

Protocol 1: Recrystallization with Optional Activated Carbon Treatment
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add your chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with heating and stirring.

  • (Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat source and add 1-5% (w/w) of powdered activated carbon. Swirl the flask and gently heat for 5-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated carbon (if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. You should observe the formation of crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This is a general guideline and will require optimization for your specific system.

  • Sample Preparation: Prepare a stock solution of your crude this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Gradient: A common starting point is a linear gradient from 5% Solvent B to 95% Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at approximately 220 nm and 254 nm. Aromatic amino acids absorb UV light in this range.[2]

    • Injection Volume: 10-20 µL.

  • Fraction Collection: Collect the fractions corresponding to the main peak of your product.

  • Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Troubleshooting_Workflow start Start: Crude this compound with colored impurities recrystallization Attempt Recrystallization start->recrystallization is_pure Is the product pure and colorless? recrystallization->is_pure activated_carbon Recrystallize with Activated Carbon Treatment is_pure->activated_carbon No end_success End: Pure Product is_pure->end_success Yes is_pure2 Is the product pure and colorless? activated_carbon->is_pure2 column_chromatography Perform Column Chromatography (e.g., RP-HPLC) is_pure2->column_chromatography No is_pure2->end_success Yes column_chromatography->end_success end_failure End: Further Analysis Needed (Consider alternative purification)

Caption: Troubleshooting workflow for removing colored impurities.

Recrystallization_Protocol start Start: Crude Product dissolve Dissolve in minimum hot solvent start->dissolve add_carbon Add Activated Carbon (Optional) dissolve->add_carbon hot_filtration Hot Filtration add_carbon->hot_filtration cool Cool to Crystallize hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry the crystals wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for recrystallization.

HPLC_Protocol start Start: Crude Product prepare_sample Prepare and filter sample solution start->prepare_sample inject Inject sample onto RP-HPLC column prepare_sample->inject elute Elute with a gradient of Water/Acetonitrile (+TFA) inject->elute detect Detect peaks with UV detector elute->detect collect Collect fractions of the main peak detect->collect evaporate Remove solvent from collected fractions collect->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for HPLC purification.

References

Validation & Comparative

A Comparative Guide to RP-HPLC and Chiral Capillary Electrophoresis for Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these stereoisomers. This guide provides an objective comparison of two powerful techniques for this purpose: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Chiral Capillary Electrophoresis (CCE).

Principles of Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, the separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase. For chiral separations, a chiral stationary phase (CSP) is employed. The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and, thus, separation.

Chiral Capillary Electrophoresis (CCE): CCE separates charged molecules in a narrow capillary under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective electrophoretic mobilities, resulting in their separation.[1] The separation is driven by differences in the charge-to-size ratio of the analytes.[2]

Quantitative Data Comparison

The following table summarizes key performance parameters for the chiral purity analysis of representative pharmaceutical compounds using RP-HPLC and CCE.

ParameterRP-HPLCChiral Capillary ElectrophoresisAnalyte ExampleReference(s)
Resolution (Rs) > 41.58WCK 1152 / Verapamil[3][4]
Analysis Time < 10 minutes~4 minutesAfoxolaner / Verapamil[3][5]
Limit of Detection (LOD) 6 ng/mL0.91 µg/mLWarfarin / Pramipexole[6][7]
Limit of Quantitation (LOQ) 12.5 ng/mL2.94 µg/mLWarfarin / Pramipexole[6][7]
Solvent Consumption HighVery LowGeneral[8]
Sample Volume MicrolitersNanolitersGeneral[8]

Experimental Protocols

Detailed methodologies for the chiral purity analysis of Warfarin and Verapamil are provided below as representative examples.

RP-HPLC Method for Chiral Purity Analysis of Warfarin

This protocol is adapted from a validated method for the analysis of warfarin enantiomers in human plasma.[7]

1. Instrumentation and Reagents:

  • HPLC system with a fluorescence detector.

  • Chiralcel OD-RH column (4.6 × 150 mm, 5 µm).

  • Acetonitrile, phosphate buffer (pH 2).

  • Warfarin standard, R- and S-warfarin standards.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate buffer pH 2 (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 310 nm and emission at 350 nm.

3. Sample Preparation:

  • Prepare a stock solution of racemic warfarin in methanol.

  • For plasma samples, perform protein precipitation with acetonitrile.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic warfarin standard to determine the retention times of the R- and S-enantiomers.

  • Inject the sample solution.

  • Identify and quantify the enantiomers based on their retention times and peak areas.

Chiral Capillary Electrophoresis Method for Enantioseparation of Verapamil

This protocol is based on a developed and optimized method for the chiral separation of verapamil enantiomers.[3]

1. Instrumentation and Reagents:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

  • Phosphate buffer, Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) as the chiral selector.

  • Verapamil standard.

2. Electrophoretic Conditions:

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 5.0) containing 21 mM TM-β-CD.[9]

  • Applied Voltage: 20 kV.[9]

  • Capillary Temperature: 15°C.[9]

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[9]

  • Detection: UV at 230 nm.[9]

3. Sample Preparation:

  • Dissolve the verapamil sample in the background electrolyte.

  • Filter the sample through a 0.45 µm filter.

4. Analysis:

  • Condition the capillary with 0.1 M NaOH, water, and BGE.

  • Inject the sample.

  • Apply the voltage to initiate the separation.

  • Monitor the separation at the specified wavelength. The migration order is typically R-verapamil followed by S-verapamil.[3]

Visualization of Workflows

experimental_workflow cluster_hplc RP-HPLC Workflow cluster_ce Chiral CE Workflow hplc_prep Sample Preparation (e.g., Dissolution, Extraction) hplc_inj Injection into HPLC hplc_prep->hplc_inj hplc_sep Separation on Chiral Stationary Phase hplc_inj->hplc_sep hplc_det Detection (e.g., UV, FLD) hplc_sep->hplc_det hplc_data Data Analysis (Peak Integration, Quantification) hplc_det->hplc_data ce_prep Sample Preparation (Dissolution in BGE) ce_inj Injection into Capillary ce_prep->ce_inj ce_sep Separation in Electric Field with Chiral Selector ce_inj->ce_sep ce_det Detection (e.g., UV) ce_sep->ce_det ce_data Data Analysis (Migration Time, Peak Area) ce_det->ce_data

Experimental workflows for RP-HPLC and Chiral CE.

logical_comparison cluster_comparison Comparison of Key Features cluster_hplc_features RP-HPLC cluster_ce_features Chiral Capillary Electrophoresis hplc_principle Principle: Differential Partitioning hplc_sp Stationary Phase: Chiral hplc_principle->hplc_sp hplc_mp Mobile Phase: Liquid hplc_sp->hplc_mp hplc_driving Driving Force: Pressure hplc_mp->hplc_driving hplc_robust Generally More Robust hplc_driving->hplc_robust ce_principle Principle: Differential Electrophoretic Mobility ce_sp Stationary Phase: None (in CZE) ce_principle->ce_sp ce_mp Mobile Phase: Background Electrolyte ce_sp->ce_mp ce_driving Driving Force: Electric Field ce_mp->ce_driving ce_efficient Higher Separation Efficiency ce_driving->ce_efficient

Logical comparison of RP-HPLC and Chiral CE features.

Conclusion

Both RP-HPLC and Chiral Capillary Electrophoresis are powerful techniques for the determination of enantiomeric purity.

RP-HPLC is a well-established and robust technique, often considered the industry standard.[4] It offers a wide variety of commercially available chiral stationary phases, making it applicable to a broad range of compounds. The main drawbacks are higher solvent consumption and potentially longer analysis times compared to CCE.[8]

Chiral Capillary Electrophoresis provides extremely high separation efficiency and very short analysis times.[2] It requires minimal sample and solvent, making it a "greener" and more cost-effective alternative.[9] However, CCE can be more sensitive to matrix effects and may have lower concentration sensitivity compared to HPLC for some analytes.[8]

The choice between RP-HPLC and CCE will depend on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity and resolution, sample throughput, and available instrumentation. For routine quality control of well-characterized compounds, the robustness of RP-HPLC is often preferred. For method development, high-throughput screening, and analysis of precious or limited samples, the speed and low consumption of CCE are highly advantageous.

References

A Comparative Guide to the Validation of Chiral HPLC Methods for 2-amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. 2-amino-2-(4-bromophenyl)acetic acid, a key chiral building block, requires robust analytical methods to accurately quantify its enantiomers. This guide provides a comparative overview of potential high-performance liquid chromatography (HPLC) based methods for the enantioselective analysis of this compound, complete with experimental protocols and validation data.

The primary challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment.[1] Chiral chromatography and other enantioselective techniques are therefore essential.[2] This guide will compare two primary approaches: direct chiral HPLC and indirect analysis via pre-column derivatization followed by reversed-phase HPLC. A third alternative, Chiral Capillary Electrophoresis (CCE), will also be discussed as a viable orthogonal technique.

Method Comparison

The selection of an appropriate analytical method depends on various factors including available instrumentation, sample matrix, and the specific requirements of the analysis (e.g., routine QC vs. research).

Method Principle Advantages Disadvantages
Direct Chiral HPLC Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions.- Fewer sample preparation steps.- Reduced risk of derivatization-related side reactions or kinetic resolution.- CSPs can be expensive.- Method development can be more complex, requiring screening of multiple columns and mobile phases.
Pre-column Derivatization with Achiral HPLC Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column (e.g., C18).[3]- Utilizes common and less expensive achiral columns.- Derivatization can improve detection sensitivity.[3]- Additional sample preparation step increases analysis time and potential for error.- Derivatizing agent must be pure and the reaction must go to completion to avoid inaccuracies.[3]
Chiral Capillary Electrophoresis (CCE) Enantiomers are separated in a capillary based on their differential migration in the presence of a chiral selector in the background electrolyte.[1]- High separation efficiency and resolution.- Low consumption of sample and reagents.- Lower concentration sensitivity compared to HPLC.- Can be more sensitive to matrix effects.

Experimental Protocols

Detailed methodologies are provided for a direct chiral HPLC method, adapted from a validated procedure for a structurally similar compound, and a pre-column derivatization method.[3] Validation of these methods should be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]

Method 1: Direct Chiral HPLC (Adapted Method)

This protocol is based on a method developed for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid and is expected to have good applicability.

  • HPLC System: Standard HPLC with UV detector.

  • Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025 v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Pre-column Derivatization with Marfey's Reagent

This method involves creating diastereomers that can be separated on a standard C18 column.[3]

  • Derivatizing Reagent: 1% (w/v) Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.[3]

  • Derivatization Protocol:

    • Prepare a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH ~9.0).[3]

    • To 100 µL of the amino acid solution, add 200 µL of the 1% Marfey's reagent solution.[3]

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 2 M HCl.

    • Dilute with the mobile phase prior to injection.

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Gradient elution using Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

Validation Data Summary

The following tables summarize the expected performance data for a validated chiral HPLC method, based on typical requirements from ICH guidelines and published data for similar compounds.[4]

Table 1: System Suitability

System suitability is determined before each run to ensure the chromatographic system is performing adequately.[7]

Parameter Acceptance Criteria Example Result (Method 1)
Resolution (Rs) > 2.02.7
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) > 20004500
%RSD of Peak Area ≤ 2.0% (for n=6 injections)0.8%
Table 2: Method Validation Parameters
Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9980.9992
Range 20.0 - 70.0 µg/mL20.0 - 70.0 µg/mL[4]
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%0.5%
- Intermediate Precision (Inter-day)≤ 2.0%0.9%
Limit of Detection (LOD) S/N ratio ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 101.0 µg/mL
Robustness %RSD ≤ 5.0% after minor changes (flow rate, temp)Passed

Workflow and Process Diagrams

Visualizing the workflow for method validation and the logical relationships in chiral analysis provides a clearer understanding of the process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis Dev_Start Define Analytical Target Profile Col_Select Column & Mobile Phase Screening (e.g., (R,R) Whelk-O1) Dev_Start->Col_Select Opt Optimize Chromatographic Conditions (Flow, Temp, Composition) Col_Select->Opt Validation_Node Opt->Validation_Node Method Ready for Validation Specificity Specificity (Resolution from impurities) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ (Sensitivity) Robustness Robustness Sys_Suit System Suitability Test (Resolution, Tailing) Robustness->Sys_Suit Validated Method Transfer Validation_Node->Specificity Validation_Node->Linearity Validation_Node->Accuracy Validation_Node->Precision Validation_Node->LOD_LOQ Validation_Node->Robustness Sample_Analysis Sample Analysis Sys_Suit->Sample_Analysis Report Report Results (Enantiomeric Purity) Sample_Analysis->Report

Caption: Workflow for Chiral HPLC Method Validation.

G cluster_0 Direct Method cluster_1 Indirect (Derivatization) Method Compound Racemic 2-amino-2- (4-bromophenyl)acetic acid CSP Chiral Stationary Phase (CSP) Compound->CSP Inject Deriv React with Chiral Derivatizing Agent Compound->Deriv React Interaction Transient Diastereomeric Complex Formation CSP->Interaction Separation1 Separated Enantiomers Interaction->Separation1 Diastereomers Formation of Stable Diastereomers Deriv->Diastereomers Achiral_Col Achiral Column (C18) Diastereomers->Achiral_Col Separation2 Separated Diastereomers Achiral_Col->Separation2

Caption: Logical Comparison of Chiral Separation Strategies.

References

A Comparative Guide: 2-Amino-2-(4-bromophenyl)acetic Acid vs. 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, synthesis, and biological activities of 2-amino-2-(4-bromophenyl)acetic acid and its non-brominated analog, 2-amino-2-phenylacetic acid. The inclusion of a bromine atom on the phenyl ring significantly influences the molecule's characteristics, impacting its potential applications in drug discovery and development.

Physicochemical Properties

The introduction of a bromine atom at the para position of the phenyl ring in 2-amino-2-phenylacetic acid results in notable changes to its physicochemical properties. The molecular weight is significantly increased, and while the melting points are comparable, other properties such as density and predicted pKa show slight variations.

PropertyThis compound2-Amino-2-phenylacetic acid
Molecular Formula C₈H₈BrNO₂C₈H₉NO₂
Molecular Weight 230.06 g/mol 151.16 g/mol
Melting Point 273-274 °C290 °C (subl.)
Boiling Point 363.2 °C at 760 mmHgNot available
Density 1.7 g/cm³Not available
pKa (acidic, predicted) 1.81 ± 0.101.94 ± 0.10
pKa (basic, predicted) Not available8.64
LogP Not available-2.07
Solubility Not available115 mg/mL in water at 100 °C; sparingly soluble in water at room temperature, solubility is pH and temperature dependent.

Synthesis of Racemic Compounds: Strecker Synthesis

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes. This two-step process involves the formation of an α-aminonitrile followed by its hydrolysis. Below are generalized protocols for the synthesis of both compounds starting from their respective benzaldehydes.

Experimental Protocol: Strecker Synthesis

Step 1: α-Aminonitrile Formation

  • In a well-ventilated fume hood, dissolve the corresponding aldehyde (benzaldehyde or 4-bromobenzaldehyde) (1 equivalent) and ammonium chloride (1.5 equivalents) in a mixture of methanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 equivalents) in water portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

  • To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to the isoelectric point (around pH 5-6) to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum.

Strecker_Synthesis Aldehyde Aldehyde (Benzaldehyde or 4-Bromobenzaldehyde) Aminonitrile α-Aminonitrile Aldehyde->Aminonitrile Step 1 NH4Cl_NaCN NH4Cl, NaCN Methanol/Water Amino_Acid Racemic Amino Acid (2-Amino-2-phenylacetic acid or This compound) Aminonitrile->Amino_Acid Step 2 HCl Conc. HCl Reflux

Enantioselective Synthesis: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. This method utilizes the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer. For the resolution of these amino acids, a common approach is the enzymatic hydrolysis of their N-acetyl derivatives.

Experimental Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-amino acids

Step 1: N-Acetylation of the Racemic Amino Acid

  • Suspend the racemic amino acid in a suitable solvent (e.g., water or acetic acid).

  • Add acetic anhydride and a base (e.g., sodium bicarbonate or sodium acetate) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, adjust the pH to isolate the N-acetylated product.

Step 2: Enzymatic Hydrolysis

  • Prepare a solution of the N-acetyl-DL-amino acid in a phosphate buffer (e.g., 0.1 M, pH 7.8).

  • Add an immobilized enzyme, such as Acylase I (from Aspergillus melleus).

  • Incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle stirring.

  • Monitor the progress of the reaction by measuring the consumption of a base (e.g., NaOH) to maintain a constant pH, or by chiral HPLC. The reaction is typically stopped at ~50% conversion.

  • Separate the immobilized enzyme by filtration for reuse.

  • Acidify the filtrate to precipitate the unreacted N-acetyl-D-amino acid.

  • The aqueous layer contains the L-amino acid, which can be isolated by adjusting the pH to its isoelectric point.

Enzymatic_Resolution Racemic_NAcetyl N-Acetyl-DL-amino acid Mixture Mixture of: L-amino acid N-Acetyl-D-amino acid Racemic_NAcetyl->Mixture Enzymatic Hydrolysis Enzyme Immobilized Acylase pH 7.8, 37 °C Separation Separation (Filtration, pH adjustment) Mixture->Separation L_Amino_Acid L-amino acid Separation->L_Amino_Acid D_Amino_Acid N-Acetyl-D-amino acid Separation->D_Amino_Acid

Biological and Pharmacological Properties: A Comparative Overview

While direct comparative studies are limited, existing literature suggests that both compounds and their derivatives are of interest in drug development, particularly as anti-inflammatory agents.

2-Amino-2-phenylacetic Acid has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

This compound and its derivatives have also been investigated for their biological activities. The introduction of a bromine atom can significantly alter the pharmacological profile of a molecule. For instance, brominated phenyl derivatives have been explored as potent and selective COX-2 inhibitors.[2] The bromine atom, being lipophilic and an electron-withdrawing group, can enhance binding affinity to the target enzyme and improve pharmacokinetic properties.

Derivatives of 4-bromophenylglycine have also shown potential as antimicrobial agents. While the direct antimicrobial activity of this compound is not well-documented, related structures have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

Signaling Pathway Involvement: Prostaglandin Synthesis and Inflammation

The primary mechanism of action for these compounds as anti-inflammatory agents is likely through the inhibition of the prostaglandin synthesis pathway.

Prostaglandin_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor 2-Amino-2-phenylacetic acid & This compound Inhibitor->COX2 Inhibition

Inflammation is also closely linked to the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and cytokines. By inhibiting prostaglandin synthesis, these compounds may indirectly modulate the NF-κB signaling pathway, further contributing to their anti-inflammatory effects.

Conclusion

The substitution of a bromine atom onto the phenyl ring of 2-amino-2-phenylacetic acid imparts significant changes in its physicochemical properties and has the potential to enhance its biological activity. Both compounds are valuable scaffolds for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Further comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two molecules. The provided experimental protocols offer a foundation for the synthesis and resolution of these compounds, enabling further investigation into their pharmacological profiles.

References

Determining Enantiomeric Excess of 2-amino-2-(4-bromophenyl)acetic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comprehensive comparison of four key analytical techniques for determining the enantiomeric excess of 2-amino-2-(4-bromophenyl)acetic acid, a valuable chiral building block in pharmaceutical development. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide presents a comparative summary of these techniques, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.

The separation and quantification of enantiomers are essential because different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological properties. Therefore, robust and reliable analytical methods are required to ensure the stereochemical purity of drug candidates and intermediates like this compound.

Comparison of Analytical Methods

The choice of an analytical method for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. The following table provides a comparative overview of the most common techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).[1]Separation of volatile enantiomeric derivatives on a chiral stationary phase in a gaseous mobile phase.[2]Differential migration of enantiomers in an electric field, typically employing a chiral selector in the background electrolyte.Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent or derivatizing agent, leading to distinct NMR signals.[3]
Sample Derivatization Often not required for direct analysis on a chiral column.[3]Mandatory to increase volatility and thermal stability.[4]May be used to enhance separation or detection, but direct analysis is often possible.Required to form diastereomers (with chiral derivatizing agents) or diastereomeric complexes (with chiral solvating agents).[3]
Instrumentation HPLC/UHPLC system with UV or Mass Spectrometry (MS) detector.[1]Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]Capillary electrophoresis system with a UV or Diode Array Detector (DAD).High-resolution NMR spectrometer.
Resolution Generally high, with baseline separation achievable.[5]Can provide very high resolution, especially with long capillary columns.Offers very high theoretical plate counts and excellent resolution.Dependent on the chiral auxiliary and the specific analyte.
Analysis Time Typically 10-30 minutes per sample.[1]Can be rapid, especially with modern fast GC techniques.Often very fast, with analysis times of a few minutes.Relatively fast for data acquisition, but sample preparation can be longer.
Sample Volume Microliter range.Microliter range.Nanoliter range.Milligram quantities.
Advantages Robust, reproducible, wide applicability, direct analysis often possible.[1]High resolution, high sensitivity (especially with MS).High efficiency, low sample and reagent consumption, fast analysis.Provides detailed structural information, can be used for absolute configuration determination.
Limitations Cost of chiral columns, solvent consumption.Requires volatile and thermally stable derivatives, potential for racemization during derivatization.Sensitivity can be lower than HPLC, reproducibility can be challenging.Lower sensitivity than chromatographic methods, requires higher sample concentration, potential for signal overlap.

Experimental Protocols

This section provides detailed experimental protocols for the determination of the enantiomeric excess of this compound or its close analogs using HPLC, GC, CE, and NMR.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the enantiomeric separation of the closely related compound, β-amino-β-(4-bromophenyl)propionic acid, and is a strong starting point for the analysis of this compound.[5]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Chiral Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm.[5]

    • Mobile Phase: n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025 v/v/v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.[5]

    • Detection: UV at 225 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Prepare a sample solution of this compound in a mixture of Ethanol:TFA (100:1) at a concentration of approximately 1.0 mg/mL.[5]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

    • For the related compound, typical retention times were approximately 18.0 min for the R-enantiomer and 22.5 min for the S-enantiomer, with a resolution greater than 2.5.[5]

Chiral Gas Chromatography (GC)

A general protocol for the chiral GC analysis of amino acids involves a two-step derivatization process: esterification of the carboxylic acid group followed by acylation of the amino group.[4]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral capillary column (e.g., Chirasil-Val).[4]

  • Derivatization Procedure:

    • Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness.

    • Acylation: Dissolve the residue from the esterification step in 1 mL of dichloromethane. Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Evaporate the solvent and excess reagent under a stream of nitrogen. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • Chromatographic Conditions (Starting Point):

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature (FID): 280 °C.

  • Data Analysis:

    • Calculate the % ee from the integrated peak areas of the two diastereomeric derivatives.

Chiral Capillary Electrophoresis (CE)

This protocol is based on a method developed for the enantioseparation of a similar compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid.[6]

  • Instrumentation:

    • Capillary electrophoresis system with a UV or Diode Array Detector (DAD).

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin as the chiral selector.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Detection: UV at 214 nm.

  • Sample Preparation:

    • Dissolve the sample in purified water to a concentration of approximately 0.5 mg/mL.[6]

  • Data Analysis:

    • Calculate the % ee from the corrected peak areas of the two enantiomers. Peak areas are typically corrected for migration time differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of mandelic acid) to the NMR tube.

    • Acquire another ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • In the presence of the chiral solvating agent, specific proton signals of the two enantiomers should appear as separate peaks.

    • The enantiomeric excess is determined by the integration ratio of these separated signals.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Chiral Analyte (e.g., this compound) dissolution Dissolution in Appropriate Solvent start->dissolution derivatization Derivatization (if required, e.g., for GC) dissolution->derivatization separation Enantiomer Separation / Differentiation (HPLC, GC, CE, NMR) dissolution->separation derivatization->separation detection Detection (UV, FID, MS, NMR Signal) separation->detection integration Peak Integration / Signal Quantification detection->integration calculation Calculation of Enantiomeric Excess (% ee) integration->calculation

Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Chiral HPLC is a robust and widely applicable method, often allowing for direct analysis without derivatization. Chiral GC provides high resolution but necessitates sample derivatization. Chiral CE is a high-efficiency technique suitable for small sample volumes. NMR spectroscopy offers valuable structural information and a different approach to ee determination through the use of chiral auxiliaries. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the successful implementation of the chosen method.

References

A Comparative Guide to the Biological Significance of 2-amino-2-(4-bromophenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the (R)- and (S)-enantiomers of 2-amino-2-(4-bromophenyl)acetic acid. While direct pharmacological data for these specific enantiomers is limited in publicly available literature, their primary significance lies in their role as chiral building blocks in the stereospecific synthesis of pharmaceuticals. The chirality of these molecules is a critical determinant of the biological activity of the final drug products.

Enantiomer Profile and Properties

The (R)- and (S)-enantiomers of this compound are non-superimposable mirror images. This stereochemical difference is pivotal in their application as precursors for pharmacologically active molecules.

Property(R)-2-amino-2-(4-bromophenyl)acetic acid(S)-2-amino-2-(4-bromophenyl)acetic acid
Synonyms D-2-amino-2-(4-bromophenyl)acetic acidL-2-amino-2-(4-bromophenyl)acetic acid
Primary Biological Relevance Chiral intermediate in chemical synthesis.Key chiral intermediate in the synthesis of stereospecific pharmaceuticals.
Indirect Biological Activity Precursor to potentially less active or inactive stereoisomers of drugs.Precursor to the desired biologically active stereoisomers of drugs.

Indirect Biological Activity: The Role in Stereospecific Synthesis

The most significant differentiation in the biological activity of the enantiomers of this compound is observed indirectly through the pharmacological activity of the compounds synthesized from them. In drug development, the three-dimensional structure of a molecule is crucial for its interaction with biological targets such as enzymes and receptors.

For instance, in the case of the structurally similar (S)-enantiomer of 2-amino-2-(2-chlorophenyl)acetic acid, it serves as a critical building block for the synthesis of the potent antiplatelet drug, (S)-clopidogrel.[1] Conversely, the (R)-enantiomer of clopidogrel is known to be pharmacologically inactive as an antithrombotic agent.[1] This stark contrast in the final drug's activity highlights the profound importance of selecting the correct enantiomer during synthesis. This principle is broadly applicable to chiral building blocks like the enantiomers of this compound.

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step for its use in pharmaceutical development. A common approach involves the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis via Strecker Synthesis

The Strecker synthesis is a well-established method for producing racemic α-amino acids.

Reaction: 4-bromobenzaldehyde is reacted with ammonium chloride and a cyanide source (e.g., sodium cyanide) in a suitable solvent. This is followed by hydrolysis of the resulting α-aminonitrile.

Generalized Protocol:

  • Dissolve 4-bromobenzaldehyde in a suitable solvent (e.g., methanol/water mixture).

  • Add ammonium chloride and sodium cyanide to the solution and stir at room temperature.

  • Monitor the reaction for the formation of the α-aminonitrile intermediate.

  • Upon completion, hydrolyze the intermediate using a strong acid or base to yield the racemic this compound.

  • Isolate and purify the product.

Chiral Resolution

Enzymatic resolution is a common method for separating the enantiomers.

Principle: An enzyme, such as an aminoacylase, selectively catalyzes a reaction on one enantiomer, allowing for the separation of the two.

Generalized Protocol:

  • The racemic amino acid is first chemically N-acetylated.

  • The resulting N-acetyl-DL-amino acid is dissolved in an aqueous buffer.

  • An aminoacylase enzyme is added, which selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-enantiomer).

  • The reaction mixture will then contain the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid.

  • These two compounds can be separated based on differences in their physical properties, such as solubility.

  • The isolated N-acetyl-(R)-amino acid can then be chemically hydrolyzed to yield the pure (R)-amino acid.

Visualizing Stereospecific Synthesis

The following diagram illustrates the divergent outcomes of using different enantiomers of a chiral building block in drug synthesis.

Stereospecific_Synthesis cluster_precursors Chiral Precursors cluster_synthesis Drug Synthesis cluster_products Final Drug Products cluster_activity Biological Outcome R_enantiomer (R)-2-amino-2-(4-bromophenyl)acetic acid synthesis_R Chemical Transformation R_enantiomer->synthesis_R S_enantiomer (S)-2-amino-2-(4-bromophenyl)acetic acid synthesis_S Chemical Transformation S_enantiomer->synthesis_S inactive_drug Inactive/Less Active Drug Stereoisomer synthesis_R->inactive_drug active_drug Biologically Active Drug Stereoisomer synthesis_S->active_drug no_effect No Therapeutic Effect inactive_drug->no_effect effect Desired Therapeutic Effect active_drug->effect

Caption: Stereospecific synthesis from chiral precursors.

Conclusion

The (R)- and (S)-enantiomers of this compound are not typically used for their direct pharmacological effects. Instead, their biological significance is realized through their application as chiral intermediates in the synthesis of stereospecific drugs. The choice of enantiomer is a critical decision in the drug development process, as it directly dictates the stereochemistry and, consequently, the biological activity of the final pharmaceutical product. Researchers and drug development professionals must consider the stereochemistry of such building blocks to ensure the efficacy and safety of new therapeutic agents.

References

A Spectroscopic Comparison of 2-amino-2-(4-bromophenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-amino-2-(4-bromophenyl)acetic acid and its N-acetyl derivative. Understanding the distinct spectral characteristics of these molecules is crucial for their identification, purity assessment, and structural elucidation in various research and development applications, including drug discovery and materials science. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compoundDMSO-d₆Data not available. Predicted shifts: ~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.5 (s, 1H, α-CH), Exchangeable protons for -NH₂ and -COOH are solvent and concentration dependent.
4-Bromophenyl acetamide[1]CDCl₃7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compoundDMSO-d₆Data not available. Predicted shifts: ~175 (C=O), ~140 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~121 (Ar-C-Br), ~60 (α-C).
4-Bromophenyl acetamide[1]CDCl₃168.36, 136.91, 131.95, 121.36, 116.86, 24.63

Table 3: FTIR Spectral Data

CompoundSample PrepKey Absorptions (cm⁻¹)
This compoundKBr PelletData not available. Predicted absorptions: 3100-3000 (N-H stretch), 3000-2500 (O-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend), ~1580 & ~1480 (aromatic C=C stretch), ~820 (para-disubstituted C-H bend), ~550 (C-Br stretch).
4-Bromophenyl acetamideKBr PelletData not available. Predicted absorptions: ~3300 (N-H stretch), ~1660 (Amide I C=O stretch), ~1550 (Amide II N-H bend), ~1580 & ~1480 (aromatic C=C stretch), ~820 (para-disubstituted C-H bend), ~550 (C-Br stretch).

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)
This compoundESIData not available. Predicted m/z for [M+H]⁺: 230.98/232.98 (due to ⁷⁹Br/⁸¹Br isotopes).
4-Bromophenyl acetamide[1]ESI212.98

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the carboxylic acid, CDCl₃ for less polar derivatives) in a standard 5 mm NMR tube.[2]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Data Processing:

  • Apply Fourier transformation to the raw data (Free Induction Decay).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks to the respective nuclei in the molecule based on their chemical shift, multiplicity, and integration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample chamber.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The solvent should be compatible with the mass spectrometer's ionization source.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzers.

  • Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the parent compound and its derivatives.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Acquisition Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization NMR NMR Spectroscopy (¹H, ¹³C) Derivatization->NMR FTIR FTIR Spectroscopy Derivatization->FTIR MS Mass Spectrometry Derivatization->MS Processing Data Processing (FT, Phasing, etc.) NMR->Processing FTIR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation/ Confirmation Interpretation->Structure Compound_Relationships Relationship between this compound and its Derivatives Parent This compound Ester Ester Derivative (e.g., Methyl Ester) Parent->Ester Esterification N_Acetyl N-Acetyl Derivative (4-Bromophenyl acetamide) Parent->N_Acetyl N-Acetylation

References

A Comparative Guide to Assessing the Chiral Purity of 2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the chiral purity of pharmaceutical intermediates like 2-amino-2-(4-bromophenyl)acetic acid is of paramount importance. The enantiomeric composition of a chiral molecule can significantly impact its pharmacological and toxicological properties. This guide provides an objective comparison of various analytical techniques for assessing the chiral purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess (% ee) of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of five common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD) Spectroscopy
Principle Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP) or with a chiral mobile phase additive.Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase, followed by mass-based detection.Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.Diastereomeric interaction with a chiral solvating agent (CSA) leads to distinct NMR signals for each enantiomer, allowing for quantification.Differential absorption of left and right circularly polarized light by the enantiomers, allowing for the determination of enantiomeric excess.
Derivatization Not always required (direct methods). Can be used for indirect methods to form diastereomers.Mandatory to increase volatility and thermal stability.Often not required, but can be used to enhance detection.Not required for the analyte, but a chiral solvating agent is added.Not required.
Typical Resolution (Rs) > 2.5[1]Baseline separation is achievable.Can achieve high resolution (> 2).Not applicable (quantification based on signal integration).Not applicable.
Analysis Time ~35 minutes[1]Variable, depending on the derivatization and chromatographic method.Typically fast, often under 15 minutes.Rapid, with spectra acquired in minutes.Very rapid, with spectra acquired in seconds to minutes.
Enantiomeric Excess (% ee) Accuracy HighHighHighGood to HighGood
Sample Throughput ModerateLow to ModerateHighHighHigh
Instrumentation HPLC with a chiral column or additive.GC-MS with a chiral column.Capillary Electrophoresis system.NMR spectrometer.Circular Dichroism spectropolarimeter.
Key Advantage Widely applicable and robust with various chiral stationary phases available.High sensitivity and structural information from MS.High separation efficiency, low sample and reagent consumption.Non-destructive, provides structural information, and can be used for absolute configuration determination.Rapid and non-destructive.
Limitation Cost of chiral columns and development of separation methods can be time-consuming.Derivatization can be complex and time-consuming.Sensitivity can be lower compared to other techniques.Lower sensitivity compared to chromatographic methods.Requires the molecule to be chromophoric and have a significant CD signal.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for the enantiomeric separation of the structurally similar compound, β-amino-β-(4-bromophenyl)propionic acid[1].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: (R,R) Whelk-O1 chiral stationary phase (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (95:5:0.1:0.025 v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent of Ethanol:TFA (100:1 v/v) to a concentration of 1.0 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers. The resolution (Rs) between the two enantiomer peaks should be greater than 2.5 for accurate quantification[1].

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Ethanol:TFA (100:1) prep2 Concentration: 1.0 mg/mL prep1->prep2 hplc_system HPLC System prep2->hplc_system chiral_column (R,R) Whelk-O1 Column hplc_system->chiral_column mobile_phase Mobile Phase Injection chiral_column->mobile_phase detection UV Detection at 225 nm mobile_phase->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % ee and Rs integration->calculation

Chiral HPLC Experimental Workflow
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for the chiral analysis of amino acids and requires derivatization to increase the volatility of the analyte.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization:

    • Esterification: React the amino acid with an acidic alcohol (e.g., 3M HCl in methanol) to form the methyl ester.

    • Acylation: React the amino acid ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group.

  • Column: A chiral capillary column, such as Chirasil-Val.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: The enantiomeric excess is determined by the ratio of the peak areas of the two diastereomeric derivatives.

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis ester Esterification acyl Acylation ester->acyl gcms_system GC-MS System acyl->gcms_system chiral_gc_column Chiral GC Column gcms_system->chiral_gc_column injection Sample Injection chiral_gc_column->injection ms_detection Mass Spectrometry Detection injection->ms_detection mass_spectra Obtain Mass Spectra ms_detection->mass_spectra peak_integration Integrate Peak Areas mass_spectra->peak_integration ee_calculation Calculate % ee peak_integration->ee_calculation Method_Selection_Logic start Start: Assess Chiral Purity need_quant Quantitative Analysis Required? start->need_quant cd CD Spectroscopy start->cd Qualitative/Rapid Screen need_struct Structural Confirmation Needed? need_quant->need_struct Yes high_throughput High Throughput Needed? need_quant->high_throughput No gcms Chiral GC-MS need_struct->gcms Yes nmr NMR with CSA need_struct->nmr No hplc Chiral HPLC high_throughput->hplc No ce Chiral CE high_throughput->ce Yes

References

comparative analysis of different synthesis routes for 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthesis routes for 2-amino-2-(4-bromophenyl)acetic acid, a valuable building block in pharmaceutical and organic synthesis. The routes compared are the Strecker synthesis, the Bucherer-Bergs reaction, and the direct amination of an α-bromo acid precursor. Each method is evaluated based on its reaction mechanism, yield, and procedural complexity, with supporting experimental data presented for easy comparison.

At a Glance: Comparison of Synthesis Routes

ParameterStrecker SynthesisBucherer-Bergs ReactionAmination of α-Bromo Acid
Starting Materials 4-Bromobenzaldehyde, Ammonium Chloride, Sodium Cyanide4-Bromobenzaldehyde, Ammonium Carbonate, Sodium Cyanide4-Bromophenylacetic Acid, N-Bromosuccinimide, Ammonia
Intermediate(s) 2-amino-2-(4-bromophenyl)acetonitrile5-(4-bromophenyl)hydantoin2-bromo-2-(4-bromophenyl)acetic acid
Overall Yield ~65-75% (estimated for analogous compounds)~60-70% (estimated for analogous compounds)High (for bromination step, amination yield can vary)
Reaction Steps 2 (Nitrile formation and hydrolysis)2 (Hydantoin formation and hydrolysis)2 (Bromination and amination)
Key Reagents NaCN, NH₄Cl, Acid/Base for hydrolysisNaCN, (NH₄)₂CO₃, Acid/Base for hydrolysisNBS, AIBN, Aqueous Ammonia
Purity of Final Product Generally good after purificationGood after purificationCan be high, potential for over-alkylation byproducts in amination
Scalability Readily scalableReadily scalableScalable, but handling of NBS and control of amination can be challenging
Green Chemistry Aspects Use of toxic cyanideUse of toxic cyanideUse of brominating agents and organic solvents

Experimental Protocols

Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from aldehydes or ketones.[1]

Step 1: Synthesis of 2-amino-2-(4-bromophenyl)acetonitrile

In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared. Separately, an aqueous solution of sodium cyanide is made. 4-Bromobenzaldehyde is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath. The ammonium chloride/ammonia solution is slowly added to the aldehyde solution with continuous stirring. Subsequently, the sodium cyanide solution is added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours, and the formation of the α-aminonitrile intermediate is monitored by thin-layer chromatography.

Step 2: Hydrolysis to this compound

The 2-amino-2-(4-bromophenyl)acetonitrile intermediate is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the nitrile is heated to reflux in the presence of a strong acid like hydrochloric acid. This process converts the nitrile group into a carboxylic acid, yielding the hydrochloride salt of the amino acid. To obtain the free amino acid, the salt is dissolved in water, and the pH is adjusted to its isoelectric point using a base, causing the amino acid to precipitate. The product is then collected by filtration, washed, and dried.

Bucherer-Bergs Reaction

This method involves the formation of a hydantoin intermediate from an aldehyde, which is subsequently hydrolyzed to the desired amino acid.[2][3][4]

Step 1: Synthesis of 5-(4-bromophenyl)hydantoin

4-Bromobenzaldehyde, sodium cyanide, and ammonium carbonate are combined in a solvent mixture, typically aqueous ethanol.[3] The reaction mixture is heated to a temperature of around 60-70°C for several hours.[5] The progress of the reaction to form the 5-(4-bromophenyl)hydantoin intermediate is monitored. Upon completion, the reaction mixture is cooled, and the hydantoin precipitate is collected by filtration and washed.

Step 2: Hydrolysis to this compound

The isolated 5-(4-bromophenyl)hydantoin is then hydrolyzed under alkaline conditions. The hydantoin is heated with an aqueous solution of a strong base, such as sodium hydroxide. This process opens the hydantoin ring to form the sodium salt of the amino acid. The reaction mixture is then acidified with a mineral acid to precipitate the free this compound. The product is collected, washed, and dried.

Amination of 2-bromo-2-(4-bromophenyl)acetic acid

This route involves the preparation of an α-bromo acid followed by nucleophilic substitution with ammonia.

Step 1: Synthesis of 2-bromo-2-(4-bromophenyl)acetic acid

4-Bromophenylacetic acid is subjected to α-bromination. A common method involves reacting 4-bromophenylacetic acid with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride. The reaction mixture is heated to reflux for several hours. After the reaction is complete, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude 2-bromo-2-(4-bromophenyl)acetic acid can be purified by recrystallization. A high yield of 95% has been reported for the analogous bromination of phenylacetic acid.[6]

Step 2: Amination to this compound

The purified 2-bromo-2-(4-bromophenyl)acetic acid is then reacted with an excess of aqueous ammonia. The reaction is typically carried out at room temperature or with gentle heating. The ammonia acts as a nucleophile, displacing the bromine atom to form the amino acid. The progress of the reaction is monitored, and upon completion, the excess ammonia and water are removed under reduced pressure. The resulting crude amino acid is then purified by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthesis route.

Strecker_Synthesis Start 4-Bromobenzaldehyde Reagents1 + NH4Cl + NaCN Start->Reagents1 Intermediate 2-amino-2-(4-bromophenyl)acetonitrile Reagents1->Intermediate Reagents2 + Acid/Base (Hydrolysis) Intermediate->Reagents2 Product This compound Reagents2->Product

Strecker Synthesis Workflow

Bucherer_Bergs_Reaction Start 4-Bromobenzaldehyde Reagents1 + (NH4)2CO3 + NaCN Start->Reagents1 Intermediate 5-(4-bromophenyl)hydantoin Reagents1->Intermediate Reagents2 + Base (Hydrolysis) Intermediate->Reagents2 Product This compound Reagents2->Product

Bucherer-Bergs Reaction Workflow

Amination_of_Alpha_Bromo_Acid Start 4-Bromophenylacetic Acid Reagents1 + NBS + AIBN Start->Reagents1 Intermediate 2-bromo-2-(4-bromophenyl)acetic acid Reagents1->Intermediate Reagents2 + aq. NH3 Intermediate->Reagents2 Product This compound Reagents2->Product

Amination of α-Bromo Acid Workflow

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-amino-2-(4-bromophenyl)acetic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-amino-2-(4-bromophenyl)acetic acid, a critical component in various pharmaceutical syntheses. The accurate determination of its concentration and enantiomeric purity is paramount for ensuring the quality, efficacy, and safety of final drug products. This document details the cross-validation of two prominent High-Performance Liquid Chromatography (HPLC) methods: Chiral HPLC for enantioselective quantification and Reversed-Phase HPLC (RP-HPLC) with derivatization for achiral quantification.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for enantiomeric separation, sample matrix complexity, and desired sensitivity.

FeatureChiral HPLCRP-HPLC with Derivatization
Principle Separation of enantiomers based on differential interactions with a chiral stationary phase.Separation of diastereomeric derivatives on a standard achiral column (e.g., C18).
Primary Application Enantiomeric purity determination and quantification of individual enantiomers.Total quantification of this compound.
Derivatization Not typically required for direct analysis.Mandatory pre-column derivatization to form diastereomers.
Throughput Generally lower due to longer run times for optimal resolution.Can be higher as separation on achiral columns is often faster.
Cost Chiral columns are typically more expensive than standard RP-HPLC columns.Cost of derivatizing agents and additional sample preparation steps.

Cross-Validation Data Summary

The following tables summarize the performance characteristics of the two methods, based on typical validation parameters.[1][2][3][4][5]

Table 1: Linearity and Range
ParameterChiral HPLCRP-HPLC with DerivatizationAcceptance Criteria
Range (µg/mL) 1 - 1000.5 - 12080-120% of the test concentration.[2]
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.999.[5]
y-intercept (% of target) ≤ 2.0%≤ 2.0%≤ 2% of the target concentration response.[5]
Table 2: Accuracy and Precision
ParameterChiral HPLCRP-HPLC with DerivatizationAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Typically 98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.2%≤ 2%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 3%
Table 3: Detection and Quantification Limits
ParameterChiral HPLCRP-HPLC with DerivatizationTypical Performance
Limit of Detection (LOD) (µg/mL) 0.30.1Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) 1.00.5Signal-to-noise ratio of 10:1.[3]

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below.

Chiral HPLC Method for Enantiomeric Quantification

This method is designed for the direct separation and quantification of the (R) and (S)-enantiomers of this compound.

1. Materials and Reagents:

  • (R)-2-amino-2-(4-bromophenyl)acetic acid reference standard

  • (S)-2-amino-2-(4-bromophenyl)acetic acid reference standard

  • Racemic this compound

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Isopropyl amine

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: (R,R) Whelk-O1 chiral stationary phase (250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: n-Hexane:Ethanol:TFA:Isopropyl amine (e.g., 90:10:0.1:0.1 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of the (R) and (S) enantiomers in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the validated range.

  • System Suitability Solution: Prepare a solution containing both enantiomers (e.g., from the racemic mixture) to verify resolution.

RP-HPLC Method with Pre-Column Derivatization

This method is suitable for the total quantification of this compound after derivatization with a chiral reagent.

1. Materials and Reagents:

  • This compound reference standard

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • Acetone (HPLC grade)

  • Sodium bicarbonate buffer (50 mM, pH 9.0)

  • Hydrochloric acid (2 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Derivatization Protocol:

  • Prepare a 1 mg/mL solution of the standard or sample in 50 mM sodium bicarbonate buffer.

  • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[7]

  • Add 20 µL of 1 M sodium bicarbonate solution.[7]

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction to room temperature and add 20 µL of 2 M HCl to stop the reaction.[7]

  • Dilute the sample with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm

  • Injection Volume: 20 µL

Visualized Workflows

The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion DefineMethods Define Analytical Methods (Chiral HPLC, RP-HPLC) DefineParams Define Validation Parameters (Linearity, Accuracy, etc.) DefineMethods->DefineParams ChiralVal Perform Chiral HPLC Validation Experiments DefineParams->ChiralVal RPVal Perform RP-HPLC Validation Experiments DefineParams->RPVal CollectData Collect and Process Data ChiralVal->CollectData RPVal->CollectData CompareResults Compare Performance Metrics CollectData->CompareResults SelectMethod Select Optimal Method for Intended Purpose CompareResults->SelectMethod

Caption: Cross-validation workflow for analytical methods.

ChiralHPLCWorkflow Chiral HPLC Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLC Chiral HPLC System SamplePrep->HPLC Separation Enantiomeric Separation on Chiral Column HPLC->Separation Detection UV Detection (220 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification RPHPLCWorkflow RP-HPLC with Derivatization Workflow SamplePrep Sample Preparation (Dissolve in Buffer) Derivatization Pre-column Derivatization (with Marfey's Reagent) SamplePrep->Derivatization HPLC RP-HPLC System Derivatization->HPLC Separation Diastereomer Separation on C18 Column HPLC->Separation Detection UV Detection (340 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Safety Operating Guide

Proper Disposal of 2-amino-2-(4-bromophenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-amino-2-(4-bromophenyl)acetic acid, a compound recognized as a skin, eye, and respiratory irritant.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with this compound by consulting its Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): A thorough risk assessment should precede any handling of this substance. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Gloves should be inspected for integrity before use and properly removed and discarded after handling.

  • Body Protection: A laboratory coat or other appropriate protective clothing is required to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3]

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[2][3] An eyewash station and a safety shower must be readily accessible.

Quantitative Data Summary

PropertyValueReference
CAS Number 71079-03-3[4]
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
Appearance Light yellow powder solid[5]
Melting Point 112 - 114 °C[6]
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2][5]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe and compliant disposal of this compound. This compound must be treated as hazardous waste and disposed of through a licensed chemical waste management facility.[3] Under no circumstances should it be discharged into the sanitary sewer system or mixed with general solid waste.[3]

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound.

  • It is crucial to segregate this waste from non-halogenated chemical waste to prevent potentially hazardous reactions.[3]

  • Do not mix this compound with other waste streams unless their compatibility has been definitively verified.

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves), in a dedicated, properly labeled, and sealable hazardous waste container. The container must be chemically compatible with the compound.

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container specifically for halogenated organic liquids.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Halogenated Organic")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container away from incompatible materials.

  • Do not accumulate large quantities of waste. Arrange for timely pickup by your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.

5. Arranging for Final Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3]

  • Provide them with all necessary information about the waste stream as requested.

  • Follow all institutional and regulatory procedures for the transfer of hazardous waste.

Due to the hazardous nature of this halogenated organic compound, in-lab treatment, such as neutralization for sewer disposal, is not a recommended or appropriate disposal method.

Disposal Workflow

DisposalWorkflow A Identify Waste (this compound) B Segregate from Non-Halogenated Waste A->B Halogenated Organic C Collect in Designated Halogenated Waste Container B->C D Securely Seal and Label Container C->D E Store in Designated Waste Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Licensed Hazardous Waste Disposal F->G Final Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-amino-2-(4-bromophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary risks associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles or a full-face shieldMust provide a complete seal around the eyes to protect from dust and splashes.[4][5]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4][5] Gloves must be inspected for integrity before each use and disposed of properly after handling.[5]
Body Laboratory coat or chemical-resistant apron/coverallsShould be worn to prevent skin contact with the chemical.[5]
Respiratory NIOSH-approved respiratorRequired when there is a potential for generating dust or aerosols.[5] All handling of the solid material should ideally be performed in a certified chemical fume hood.[2][5]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All weighing and handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Ensure that an eyewash station and an emergency safety shower are readily accessible in the immediate work area.[5]

2. Safe Handling Procedure:

  • Before beginning work, ensure all required PPE is correctly worn.

  • Avoid creating dust when handling the solid material.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Contaminated clothing should be removed immediately and laundered before reuse.[2]

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][6]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[3][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Disposal Plan: Waste Management Protocol

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5][8] Improper disposal can lead to environmental contamination and regulatory violations.

1. Waste Segregation:

  • This compound must be segregated from non-halogenated chemical waste.[5][8]

  • Do not mix this waste with incompatible materials.

2. Containerization and Labeling:

  • Solid Waste: Collect solid waste in a dedicated, clearly labeled, and sealable container that is compatible with the chemical.

  • Liquid Waste (Solutions): Collect any solutions containing this compound in a designated, leak-proof, and clearly labeled container specifically for halogenated organic liquids.[5][9]

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[9]

3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Waste containers must be kept closed except when adding waste.[9][10]

  • Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste management facility.[5]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Glassware & Surfaces handle_prepare->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe disp_segregate Segregate Halogenated Waste cleanup_remove_ppe->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(4-bromophenyl)acetic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-amino-2-(4-bromophenyl)acetic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。